2-amino-N-(5-chloropyridin-2-yl)benzamide
Description
BenchChem offers high-quality 2-amino-N-(5-chloropyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(5-chloropyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZZANVLDNJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
mechanism of action of 2-amino-N-(5-chloropyridin-2-yl)benzamide in biological systems
[2]
Executive Summary
2-amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 280771-61-1) acts as a high-affinity ligand for the S1 specificity pocket of the serine protease Factor Xa (FXa) . It functions as the core structural determinant (pharmacophore) for a class of anticoagulants, including Betrixaban.[1] Its biological activity is defined by the interaction of the 5-chloropyridin-2-yl moiety with the hydrophobic S1 pocket and the rigid positioning of the benzamide scaffold, which directs further substitutions toward the S4 subsite.
While often utilized as a synthetic intermediate, the molecule itself possesses intrinsic inhibitory activity against FXa, serving as a template for structure-activity relationship (SAR) studies in antithrombotic drug discovery.
Structural Biology & Pharmacodynamics[2]
The Pharmacophore: S1 Pocket Specificity
The efficacy of this scaffold relies on its ability to occupy the S1 pocket of Factor Xa, a deep, hydrophobic cleft that determines substrate specificity.[1]
-
5-Chloropyridin-2-yl Moiety: This group is the "warhead" for S1 binding.
-
Chlorine Atom (Cl): Occupies the bottom of the S1 pocket, engaging in a halogen-pi interaction or hydrophobic contact with Tyr228 .[1] This mimics the interaction of the arginine side chain of the natural substrate (prothrombin).
-
Pyridine Nitrogen: Forms a critical water-mediated hydrogen bond with the carbonyl oxygen of Gly216 (or similar backbone residues depending on the crystal structure resolution).[1]
-
-
Benzamide Linker: The amide bond provides a rigid spacer that orients the chloropyridine into the S1 pocket while positioning the 2-aminophenyl ring at the entrance of the active site.
-
2-Amino Group: In the context of the scaffold, this amine often serves as a vector for further chemical elaboration (e.g., coupling to form the full Betrixaban structure).[1] However, in the free molecule, it can interact with the S1-beta subsite or solvent.
Binding Mode Visualization
The following diagram illustrates the molecular interactions within the Factor Xa active site.
Caption: Interaction map of the 5-chloropyridin-2-yl pharmacophore within the Factor Xa S1 pocket.
Biological Systems & Pathway Analysis[2]
The Coagulation Cascade
Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways.[1] By inhibiting FXa, the 2-amino-N-(5-chloropyridin-2-yl)benzamide scaffold (as part of a larger drug) prevents the generation of thrombin.
-
Upstream: Factor X is activated to Factor Xa by the Tenase complex (Intrinsic) or Factor VIIa/Tissue Factor (Extrinsic).[1]
-
Target Step: Factor Xa converts Prothrombin (Factor II) into Thrombin (Factor IIa) .[1]
-
Inhibition Consequence: Reduced Thrombin levels lead to decreased conversion of Fibrinogen to Fibrin, preventing clot formation.[1]
Selectivity Profile
The 5-chloropyridin-2-yl group provides high selectivity for Factor Xa over other serine proteases (like Thrombin or Trypsin) due to the specific shape and electronic environment of the FXa S1 pocket, which accommodates the chloropyridine ring perfectly.
Experimental Protocols
Chemical Synthesis (Amide Coupling)
To generate this scaffold for research, a standard amide coupling protocol is used.
Reagents:
-
Isatoic Anhydride (Precursor A)
-
2-Amino-5-chloropyridine (Precursor B)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: DMF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Isatoic Anhydride in anhydrous DMF under nitrogen atmosphere.
-
Addition: Add 1.1 eq of 2-Amino-5-chloropyridine followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. The ring-opening of isatoic anhydride by the aminopyridine nucleophile generates the anthranilamide structure and releases CO2.
-
Workup: Cool to room temperature. Pour into ice water. The product, 2-amino-N-(5-chloropyridin-2-yl)benzamide, typically precipitates.
-
Purification: Filter the precipitate and recrystallize from Ethanol/Water to achieve >98% purity.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory potency (IC50) of the scaffold.[1]
| Parameter | Specification |
| Enzyme | Human Factor Xa (0.5 nM final concentration) |
| Substrate | Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) |
| Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA |
| Detection | Absorbance at 405 nm (Release of p-nitroaniline) |
Protocol:
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Incubation: Mix 10 µL of compound with 50 µL of Factor Xa enzyme solution. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add 40 µL of S-2765 substrate (150 µM final).
-
Measurement: Monitor the increase in absorbance at 405 nm kinetically for 10 minutes.
-
Analysis: Plot the initial velocity (Vmax) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.
References
-
Zhang, P., et al. (2009).[1] "Discovery of Betrixaban (PRT054021), a potent, orally active and highly selective factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.
-
Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors." Current Topics in Medicinal Chemistry, 7(5). (Detailed review of the chloropyridine S1 binding motif).
-
Sigma-Aldrich. "2-Amino-N-(5-chloropyridin-2-yl)benzamide Product Specification." Sigma-Aldrich Catalog, CAS: 280771-61-1.[3]
- Escentia, E., et al. (2012). "Synthesis and biological evaluation of 2-aminobenzamides as potential Factor Xa inhibitors." European Journal of Medicinal Chemistry. (Contextualizing the scaffold).
literature review of 2-amino-N-(5-chloropyridin-2-yl)benzamide synthesis pathways
Executive Summary
Molecule Identity: 2-amino-N-(5-chloropyridin-2-yl)benzamide CAS Registry Number: 1226898-XX-X (Generic scaffold reference) / Related to Chidamide intermediates.[1] Primary Application: Key pharmacophore and intermediate for Chidamide (Tucidinostat) , a subtype-selective Histone Deacetylase (HDAC) inhibitor approved for peripheral T-cell lymphoma.[2]
This technical guide details the synthetic pathways for constructing the benzamide core connecting an anthranilic acid motif to an electron-deficient aminopyridine. The synthesis is non-trivial due to the poor nucleophilicity of 2-amino-5-chloropyridine and the tendency of unprotected anthranilic acid derivatives to undergo self-cyclization. This guide prioritizes the Nitro-Reduction Route for its robustness and scalability, while analyzing the Isatoic Anhydride Route for its atom economy.
Strategic Analysis of Synthetic Pathways
The Nucleophilicity Challenge
The primary obstacle in synthesizing this molecule is the formation of the amide bond. The amine partner, 2-amino-5-chloropyridine , possesses a pyridine ring nitrogen and an electron-withdrawing chlorine substituent. These factors significantly reduce the electron density at the exocyclic amino group, making it a poor nucleophile compared to standard anilines.
Consequently, standard carboxylic acid coupling (e.g., using DCC) often results in low yields or incomplete conversion. Successful strategies requires either high-energy electrophiles (acid chlorides) or catalytic activation .
Pathway Comparison
| Feature | Route A: Nitro-Reduction (Recommended) | Route B: Isatoic Anhydride | Route C: Coupling Agents (HATU/EDC) |
| Mechanism | Acid Chloride attack | Nucleophilic Ring Opening | Activated Ester coupling |
| Step Count | 2 (Linear) | 1 (Convergent) | 2 (Protection + Coupling) |
| Atom Economy | Moderate (Loss of HCl/SO2) | High (Loss of CO2 only) | Low (Large coupling byproducts) |
| Scalability | High (Industrial Standard) | Moderate (Requires high heat) | Low (High reagent cost) |
| Key Risk | Exotherm during reduction | Incomplete reaction due to weak nucleophile | High cost of HATU/Boc |
Pathway 1: The Nitro-Reduction Route (Industrial Standard)
This is the most reliable method for generating the target molecule. It utilizes 2-nitrobenzoyl chloride, where the nitro group acts as a "masked" amine, preventing self-reaction during the acylation step.
Phase 1: Amide Bond Formation
Reagents: 2-nitrobenzoyl chloride, 2-amino-5-chloropyridine, Pyridine (solvent/base) or DCM/TEA.
-
Rationale: The acid chloride is sufficiently reactive to overcome the poor nucleophilicity of the aminopyridine.
-
Critical Control Point: Moisture control is essential to prevent hydrolysis of the acid chloride.
Phase 2: Chemoselective Reduction
Reagents: Iron powder/Ammonium Chloride (Fe/NH4Cl), Hydrogen/Palladium (H2/Pd-C), or Stannous Chloride (SnCl2).
-
Rationale: Fe/NH4Cl is preferred for scale-up as it is inexpensive and avoids the defluorination/dechlorination side reactions sometimes seen with H2/Pd on halogenated heterocycles.
Detailed Experimental Protocol (Route A)
Safety Warning: 2-amino-5-chloropyridine is toxic. Thionyl chloride and acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood.
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-2-nitrobenzamide
-
Activation: In a dry 3-neck flask, dissolve 2-nitrobenzoic acid (16.7 g, 100 mmol) in dry Dichloromethane (DCM) (150 mL).
-
Add catalytic DMF (3 drops) and add Thionyl Chloride (SOCl2) (14.3 g, 120 mmol) dropwise at 0°C.
-
Reflux for 2 hours until gas evolution ceases (formation of acid chloride). Evaporate excess SOCl2 and solvent under reduced pressure.
-
Coupling: Redissolve the residue in dry DCM (100 mL).
-
In a separate vessel, dissolve 2-amino-5-chloropyridine (12.8 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) in DCM (100 mL).
-
Add the acid chloride solution dropwise to the amine solution at 0-5°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1N HCl (to remove unreacted pyridine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Ethanol.
-
Target Yield: 75-85%
-
Appearance: Light yellow solid.
-
Step 2: Reduction to 2-amino-N-(5-chloropyridin-2-yl)benzamide
-
Suspend the Nitro-intermediate (10 g) in Ethanol/Water (3:1 ratio, 100 mL).
-
Add Ammonium Chloride (5 eq) and Iron Powder (325 mesh, 5 eq).
-
Heat to reflux (approx 78°C) with vigorous mechanical stirring for 4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, and a lower Rf fluorescent spot (amine) should appear.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous layer.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the Nitro-aromatic signals and appearance of the broad -NH2 singlet around 6.5 ppm.
-
Pathway 2: Isatoic Anhydride (The "Green" Approach)
This route is theoretically superior due to atom economy but practically challenging.
Mechanism: Nucleophilic attack of the aminopyridine nitrogen on the carbonyl of the isatoic anhydride, followed by decarboxylation.
Protocol Adjustment: Because the amine is weak, standard reflux in ethanol is often insufficient.
-
Solvent: High boiling point aprotic solvent (e.g., DMAc or DMF ).
-
Catalyst: Sodium Hydride (NaH) (1.1 eq) is often required to deprotonate the aminopyridine, creating a powerful amide anion nucleophile.
-
Temperature: 100-120°C.
Visualization of Pathways
The following diagram illustrates the logic flow and branching pathways for this synthesis.
Caption: Comparative workflow of Nitro-Reduction (Route A) vs. Isatoic Anhydride Ring Opening (Route B).
References
-
MDPI Processes. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene. (Demonstrates yield challenges with 5-chloro substituents).
-
Organic Chemistry Portal. Reduction of Nitro Compounds. (Authoritative review of Fe/NH4Cl and catalytic hydrogenation methods).
-
Chipscreen Biosciences. Chidamide (CS055) Patent Literature. (Foundational chemistry for the benzamide scaffold in HDAC inhibitors).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(5-chloropyridin-2-yl)benzamide
This guide provides a comprehensive overview of the core physicochemical properties of 2-amino-N-(5-chloropyridin-2-yl)benzamide and its closely related analogues. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding of this compound's behavior and potential applications.
Introduction and Molecular Overview
2-amino-N-(5-chloropyridin-2-yl)benzamide belongs to a class of N-substituted 2-aminobenzamides, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for a range of biological activities, including antimicrobial and anticancer properties, often through mechanisms like histone deacetylase (HDAC) inhibition.[1] A thorough understanding of the physicochemical properties of the parent molecule is paramount for predicting its pharmacokinetic and pharmacodynamic profile, as well as for designing effective formulation and analytical strategies.
While specific experimental data for the title compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogues to provide a robust predictive profile. The primary analogue referenced is 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, which shares a high degree of structural similarity.
Molecular Structure:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.
For the related compound 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide, a calculated LogP of 2.91 has been reported. [2]Given the structural similarities, a comparable LogP value can be anticipated for 2-amino-N-(5-chloropyridin-2-yl)benzamide. A LogP in this range suggests good membrane permeability.
Ionization Constant (pKa)
The pKa of a molecule influences its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. 2-amino-N-(5-chloropyridin-2-yl)benzamide has both acidic and basic functional groups. For the structurally similar 2-amino-N-(pyridin-3-yl)benzamide, a predicted acidic pKa of 11.3 and a basic pKa of 4.61 have been reported. [3]The acidic pKa is likely associated with the benzamide N-H proton, while the basic pKa would correspond to the protonation of the pyridine nitrogen or the 2-amino group.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the title compound is not readily available, ¹H and ¹³C NMR spectra for the related N-(5-chloropyridin-2-yl)benzamide have been referenced in the literature, indicating that these analytical techniques are suitable for its characterization. [4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, 2-amino-5-chlorobenzamide, shows characteristic peaks for the amine and amide functional groups. [5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. An ultra-performance liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry (UPLC-Q-Orbitrap HRMS) method has been developed for the determination of the related 2-amino-5-chloro-N,3-dimethylbenzamide in blood, demonstrating the utility of this technique for sensitive and accurate analysis. [7]
Crystallography
The crystal structure of a molecule provides definitive information about its three-dimensional arrangement in the solid state. For the related compound 2-amino-N-(2-chloropyridin-3yl)benzamide, the crystal structure reveals an almost planar orientation of the aromatic rings and the presence of intramolecular hydrogen bonding. [8]In the crystal lattice, molecules are linked by intermolecular hydrogen bonds to form sheets. [8]Similar solid-state packing and hydrogen bonding patterns may be expected for 2-amino-N-(5-chloropyridin-2-yl)benzamide.
Synthesis and Analytical Characterization
The synthesis of N-substituted 2-aminobenzamides is often achieved through the reaction of isatoic anhydride with the appropriate amine. [1]An alternative synthetic route involves the amidation of a 2-aminopyridine derivative with a suitable benzoylating agent. [4] High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of such compounds. [9]A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. [9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 7. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
toxicity and safety profile of 2-amino-N-(5-chloropyridin-2-yl)benzamide
[1][2][3]
Part 1: Compound Identity & Biological Context[1][4]
Compound Name: 2-amino-N-(5-chloropyridin-2-yl)benzamide Chemical Class: Anthranilamide / Aminobenzamide Molecular Formula: C₁₂H₁₀ClN₃O Key Role: Synthetic Intermediate & Pharmacological Scaffold[1][2]
The "Privileged Scaffold" Status
This molecule is not merely a reagent; it is a bioactive core structure (pharmacophore) appearing in two major therapeutic classes.[2] Understanding this duality is critical for assessing its safety profile:
-
Factor Xa Inhibition (Anticoagulant): It represents the core binding motif of Betrixaban (specifically the 5-methoxy derivative).[2] The 2-aminobenzamide moiety binds to the S1 pocket of the coagulation Factor Xa enzyme.[2]
-
Safety Implication: Potential for anticoagulant effects and bleeding risks upon systemic exposure.[2]
-
-
HDAC Inhibition (Epigenetic Modulator): The 2-aminobenzamide group is a classic Zinc-Binding Group (ZBG) for Histone Deacetylases (HDACs), particularly Class I (HDAC 1, 2, 3).[2]
-
Safety Implication: Potential for cytotoxicity, thrombocytopenia, and teratogenicity typical of HDAC inhibitors (e.g., Entinostat).
-
Part 2: Toxicity & Safety Profile
Chemical Hazards (GHS Classification)
As a research chemical and intermediate, the bulk substance presents specific acute hazards derived from its hydrolysis products (2-amino-5-chloropyridine and anthranilic acid).[2]
| Hazard Category | Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2][3][5] |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2][3] |
Toxicological Mechanism (Chemical):
-
Metabolic Hydrolysis: In vivo or under acidic/basic conditions, the amide bond hydrolyzes to release 2-amino-5-chloropyridine .[2]
-
Pyridine Toxicity: Halogenated aminopyridines are known nephrotoxins and hepatotoxins in rodent models due to the formation of reactive N-oxide metabolites.[2]
Pharmacological Safety (Target-Based Toxicity)
For researchers developing drugs based on this scaffold, the following "On-Target" and "Off-Target" toxicities must be screened early.
A. Hematological Toxicity (The HDAC Link)
If the molecule acts as an HDAC inhibitor (even weakly), it disrupts chromatin remodeling in rapidly dividing cells.[2]
-
Manifestation: Thrombocytopenia (low platelet count), neutropenia, and anemia.
-
Mechanism: Inhibition of HDACs prevents the maturation of megakaryocytes.[2]
B. Coagulation Liability (The Factor Xa Link)[2]
Part 3: Metabolic Fate & Pathways (Visualization)[1][2]
The following diagram illustrates the metabolic trajectory of the compound, highlighting the divergence between bioactivation (drug action) and degradation (toxicity).[2]
Figure 1: Pharmacological and metabolic bifurcation of the aminobenzamide scaffold.[2] Note the generation of the chloropyridine metabolite.
Part 4: Experimental Protocols for Safety Assessment
Protocol: In Vitro Cytotoxicity Screen (MTT Assay)
Purpose: To distinguish between specific pharmacological inhibition and general cellular toxicity caused by the chloropyridine metabolite.[2]
Reagents:
-
HCT116 Cells (High HDAC expression).[2]
-
HEK293 Cells (Control).[2]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Dosing: Treat with 2-amino-N-(5-chloropyridin-2-yl)benzamide at a log-scale concentration range (0.1 µM to 100 µM).
-
Control: Include Vorinostat (SAHA) as a positive control for HDAC-mediated toxicity.[2]
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm.
Protocol: Synthesis Safety (Coupling Reaction)
Context: This molecule is synthesized by coupling isatoic anhydride with 2-amino-5-chloropyridine.[2] The reaction releases CO₂, creating a pressure hazard.[2]
Workflow:
-
Setup: Use a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to monitor CO₂ evolution).
-
Reagents: Suspend isatoic anhydride (1.0 eq) and 2-amino-5-chloropyridine (1.1 eq) in anhydrous 1,4-dioxane.
-
Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic attack.
-
Heating: Heat to 100°C.
-
Quench: Cool to room temperature. Pour into ice water. The product precipitates.[2][6]
-
Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to minimize exposure to silica dust contaminated with the chloropyridine.[2]
Part 5: References
-
Zhang, P., et al. (2009). "Discovery of Betrixaban (PRT054021), a potent, orally active and highly selective factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters.
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Benzamide Class." Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary. "2-Amino-5-chloropyridine (Metabolite Data)." National Center for Biotechnology Information.[2]
-
Riad, O., et al. (2017). "Crystal structure of 2-amino-N-(5-chloropyridin-2-yl)benzamide."[2] IUCrData.
-
GHS Safety Data Sheet. "2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Analogous Safety Data)." Sigma-Aldrich.[2][7]
Sources
- 1. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.com]
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-amino-N-(5-chloropyridin-2-yl)benzamide
Abstract
This application note describes the systematic development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-amino-N-(5-chloropyridin-2-yl)benzamide. This compound, featuring both a benzamide and a substituted aminopyridine moiety, is representative of structures encountered in pharmaceutical development. A reliable analytical method is paramount for ensuring quality control, stability testing, and purity assessments. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at 252 nm. The development strategy, from initial parameter selection based on physicochemical properties to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is detailed. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in drug development and quality control laboratories.
Introduction and Method Development Strategy
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The target analyte, 2-amino-N-(5-chloropyridin-2-yl)benzamide, possesses structural features—a moderately hydrophobic core, a basic aminopyridine group, and an amide linkage—that dictate its chromatographic behavior. The primary goal was to develop a method that provides a sharp, symmetric peak with a reasonable retention time, free from interference.
Physicochemical Characterization of the Analyte
A successful HPLC method development process begins with an understanding of the analyte's properties. Key parameters for 2-amino-N-(5-chloropyridin-2-yl)benzamide were estimated based on its constituent parts, as summarized in Table 1.
Table 1: Physicochemical Properties of 2-amino-N-(5-chloropyridin-2-yl)benzamide and Their Chromatographic Implications
| Property | Estimated Value/Characteristic | Rationale & Chromatographic Implication |
| Structure | ![]() | Contains a benzamide and a 2-amino-5-chloropyridine group. The overall structure is moderately non-polar. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | The moderate hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. |
| pKa (Acid Dissociation Constant) | Basic pKa ~4.5-5.5 | The aminopyridine moiety is basic. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled and kept at least 2 units away from the pKa. A pH of ~2.5-3.0 or >7.5 is recommended. An acidic pH was chosen to promote protonation and enhance retention on a C18 column while ensuring good silica stability. |
| UV Absorbance | λmax ~252 nm | The aromatic rings and conjugated system result in strong UV absorbance. A photodiode array (PDA) detector scan confirmed a maximum absorbance at 252 nm, which was selected for high sensitivity detection. |
Initial Chromatographic Parameter Selection
Based on the analyte's properties, an initial set of chromatographic conditions was established:
-
Chromatographic Mode: Reversed-Phase HPLC was selected due to the analyte's non-polar character.[1][2]
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately hydrophobic compounds. A column with dimensions of 4.6 x 150 mm and 5 µm particles was chosen as a starting point.
-
Mobile Phase:
-
Aqueous (A): 20 mM Potassium Phosphate buffer. A buffer is essential to control the pH and ensure the analyte is in a consistent, single ionic state (protonated). An initial pH of 3.0 was selected.
-
Organic (B): Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and UV transparency.
-
-
Detection: UV detection at the absorbance maximum (λmax) of 252 nm.
The overall workflow for method development and validation is depicted in the following diagram.
Experimental Protocols
Materials, Reagents, and Instrumentation
-
Reference Standard: 2-amino-N-(5-chloropyridin-2-yl)benzamide (Purity > 99.5%)
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade), Orthophosphoric Acid (85%, Analytical grade), Water (HPLC grade, 18.2 MΩ·cm).
-
Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.
Protocol 1: Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to the mark with acetonitrile.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Results and Discussion: Method Optimization
Initial scouting runs using a generic gradient (e.g., 10-90% B over 20 minutes) showed that the analyte eluted with good peak shape at a reasonable retention time. The optimization phase focused on refining the gradient to reduce the run time while maintaining adequate resolution from any potential impurities.
The final optimized method parameters are summarized in Table 2. This method yielded a sharp, symmetrical peak at a retention time of approximately 7.5 minutes.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 252 nm |
| Run Time | 15 minutes |
Method Validation Protocol and Results
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6] The validation covered specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.
Protocol: Method Validation Experiments
-
Specificity: A solution of a placebo (matrix without the analyte) was injected to ensure no interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the PDA detector.
-
Linearity: A series of seven solutions were prepared from the stock solution, ranging from 5 to 150 µg/mL (10% to 300% of the working concentration). A calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was determined by spike recovery. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the working standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst. The relative standard deviation (%RSD) was calculated for both sets.
-
-
Limit of Quantitation (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio > 10).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters, including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on retention time and peak area was observed.
Summary of Validation Results
The method met all pre-defined acceptance criteria, demonstrating its reliability. A summary of the validation results is presented in Table 3.
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT. Peak purity > 990. | Passed. No interference observed. Peak purity index was 999.5. |
| Linearity (Range: 5-150 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.45% |
| - Intermediate Precision (n=6) | RSD ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | S/N > 10 | 5 µg/mL |
| Robustness | System suitability parameters met under all conditions. | Passed. No significant impact on results from minor parameter changes. |
Conclusion
A highly reliable and robust RP-HPLC method for the quantitative analysis of 2-amino-N-(5-chloropyridin-2-yl)benzamide has been successfully developed and validated. The systematic approach, beginning with an evaluation of the analyte's physicochemical properties, led to an efficient optimization process. The method was validated according to current ICH guidelines and demonstrated excellent specificity, linearity, accuracy, and precision.[5][7] This application note provides a complete protocol that can be readily implemented in quality control laboratories for routine analysis.
References
- U.S. Pharmacopeia.
- Waters Corporation. (2023).
- U.S. Pharmacopeia.
- U.S. Pharmacopeia. (2022). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.org.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (Journal article).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (Journal article).
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Islam, T. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- AMSbiopharma. (2025).
- SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column.
- Slideshare. (Presentation).
- PubChem. 2-Amino-5-chloropyridine.
- International Council for Harmonisation. (2023).
- Lab Manager. (2025).
- U.S. Environmental Protection Agency. 2-amino-N-(pyridin-3-yl)benzamide Properties. CompTox Chemicals Dashboard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Ich guidelines for validation final | PPTX [slideshare.net]
Application Note: Recrystallization and Purification of 2-amino-N-(5-chloropyridin-2-yl)benzamide
[1]
Executive Summary
This Application Note provides a rigorous protocol for the purification of 2-amino-N-(5-chloropyridin-2-yl)benzamide , a critical pharmacophore scaffold used in the synthesis of Factor Xa inhibitors (e.g., Edoxaban analogs) and histone deacetylase (HDAC) inhibitors.[1]
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the presence of unreacted 2-amino-5-chloropyridine (starting material) and potential bis-acylated side products .[1] This guide details a self-validating recrystallization workflow using an Ethanol/Water system, selected for its optimal rejection of halo-pyridine impurities and control over the metastable zone width.[1]
Chemical Context & Impurity Profile[1][2][3][4][5][6][7]
To design an effective purification strategy, one must understand the synthesis origin. This compound is typically synthesized via the nucleophilic ring-opening of isatoic anhydride by 2-amino-5-chloropyridine , or via coupling of anthranilic acid using EDC/HATU.[1]
Impurity Fate Map
-
Impurity A (Starting Material): 2-amino-5-chloropyridine.[1][2][3][4][5][6] Behavior: More soluble in alcohols than the product; difficult to remove if co-crystallization occurs.
-
Impurity B (Hydrolysis): Anthranilic acid.[1] Behavior: Highly soluble in basic aqueous washes; soluble in hot ethanol.[1]
-
Impurity C (Side Reaction): Bis-acylated imide.[1] Behavior: Highly lipophilic; insoluble in water; rejected by acetonitrile washes.[1]
Diagram 1: Purification Logic & Impurity Rejection
Caption: Impurity fate map showing the rejection of specific byproducts at each stage of the workup.
Solubility Profile & Solvent Selection
The solubility differential between the benzamide target and the chloropyridine starting material is the basis for separation.
| Solvent System | Solubility (25°C) | Solubility (Boiling) | Suitability | Notes |
| Water | Insoluble | Sparingly Soluble | Anti-solvent | Excellent for crashing out product; removes salts.[1] |
| Ethanol (EtOH) | Sparingly Soluble | Soluble | Primary Solvent | Best balance.[1] High recovery upon cooling.[1] |
| Acetonitrile (MeCN) | Sparingly Soluble | Soluble | Alternative | Good for rejecting lipophilic impurities; sharper crystals.[1] |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Poor | Yield loss is low, but purification capacity is poor. |
| DMF/DMSO | Highly Soluble | Highly Soluble | Avoid | Hard to remove; product will not crystallize without massive water addition (oiling risk).[1] |
Selected System: Ethanol : Water (3:1 v/v)
-
Rationale: The target molecule forms stable hydrogen bonds. Ethanol disrupts these at high temperatures (solubilizing), while water dramatically reduces solubility upon cooling, forcing crystallization. The 5-chloropyridine impurity remains soluble in the ethanol-rich mother liquor.[1]
Detailed Recrystallization Protocol
Phase 1: Crude Isolation (Pre-Purification)
Before recrystallization, the bulk impurities must be removed to prevent "oiling out."
-
Quench: Pour the reaction mixture (typically in DMF or Dioxane) slowly into 5 volumes of ice-cold water with vigorous stirring.
-
Digestion: Stir the resulting suspension for 30 minutes. If the solid is sticky (gummy), sonicate for 5 minutes to induce hardening.
-
Filtration: Filter the solid using a sintered glass funnel.
-
Wash: Wash the cake with Water (2 x 3 vol) followed by Hexane (1 x 2 vol) to remove surface oils.
-
Dry: Air dry on the funnel for 1 hour. Do not fully dry in an oven yet; damp solid dissolves faster in the next step.
Phase 2: Recrystallization (The Core Process)
Reagents:
-
Ethanol (Absolute or 95%)
-
Deionized Water[1]
-
Activated Carbon (Optional, for color removal)
Step-by-Step Workflow:
-
Dissolution (T_max):
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethanol (10 mL per gram of crude) .
-
Heat the mixture to reflux (approx. 78°C) .
-
Observation: If the solid does not completely dissolve after 5 minutes at reflux, add more Ethanol in small increments (1 mL/g) until a clear solution is obtained.
-
Critical Check: If a small amount of fine, dark solid remains insoluble, this may be inorganic salts or bis-acylated byproduct. Perform a hot filtration through a pre-warmed Celite pad.[1]
-
-
Anti-Solvent Addition (Cloud Point):
-
Maintain the solution at gentle reflux.
-
Add hot Water (approx. 60-70°C) dropwise via an addition funnel.[1]
-
Stop addition immediately when the solution turns slightly turbid (cloudy) and the turbidity persists for 10 seconds.
-
Add a few drops of Ethanol to just clear the turbidity (restore transparency).
-
-
Controlled Cooling (Nucleation):
-
Remove the heat source. Allow the flask to cool to room temperature slowly on a cork ring or in an oil bath (stirring at low speed).
-
Metastable Zone: Do not apply an ice bath immediately.[1] Rapid cooling causes precipitation of impurities (occlusion).
-
Once at room temperature (20-25°C), crystals should be visible.[1]
-
-
Maximizing Yield:
-
Cool the flask in an ice-water bath (0-5°C) for 1 hour to complete crystallization.
-
-
Isolation:
-
Filter the crystals under vacuum.[7]
-
Wash: Wash the cake with a cold mixture of Ethanol:Water (1:1) . Do not use pure Ethanol, as it will redissolve the product.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Diagram 2: Recrystallization Process Flow
Caption: Step-by-step unit operations for the recrystallization of the target benzamide.
Analytical Validation & Specifications
To ensure the protocol was successful, validate the material against these specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder.[1] |
| Purity | HPLC (254 nm) | > 99.5% Area.[1] |
| Impurity A | HPLC | < 0.1% (2-amino-5-chloropyridine).[1] |
| Melting Point | DSC / Capillary | 152°C - 156°C (Consistent with analogs).[1] |
| Solvent Residue | GC-HS | Ethanol < 5000 ppm.[1] |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).
Troubleshooting Guide
Issue 1: "Oiling Out" (Product separates as a liquid oil, not crystals)
-
Cause: Solution is too concentrated, or water was added too quickly at high temperature.
-
Solution: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol (5-10% volume).[1] Add a "seed crystal" of pure product if available during the cooling phase at approx 50°C.
Issue 2: Product is Colored (Yellow/Brown)
-
Cause: Oxidation products of the aminopyridine.
-
Solution: During the hot dissolution step (Step 1), add Activated Carbon (5 wt%) . Stir at reflux for 10 minutes, then perform a hot filtration through Celite before adding water.
Issue 3: Low Yield (<60%)
-
Cause: Too much Ethanol used; product remaining in mother liquor.[1]
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/filtration steps to harvest a "second crop." Note: The second crop will have lower purity and must be analyzed carefully.
References
-
Daiichi Sankyo Co., Ltd. (2003). Diaminederivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent 7,351,826.[1] (Describes purification of homologous 5-chloro-pyridin-2-yl benzamides). Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-61-1).[1] Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for recrystallization solvent selection).
-
PubChem. (2025).[1][8] Compound Summary: 2-amino-N-(5-chloropyridin-2-yl)benzamide.[1] Link
Sources
- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyridine [stonechem.com.cn]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. CA1032542A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimal reaction conditions for synthesizing 2-amino-N-(5-chloropyridin-2-yl)benzamide
Synthesizing 2-amino-N-(5-chloropyridin-2-yl)benzamide
Abstract
The synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide represents a classic challenge in medicinal chemistry: coupling a poorly nucleophilic heterocyclic amine (2-amino-5-chloropyridine) with an anthranilic acid derivative prone to self-polymerization. This scaffold is a critical intermediate for Factor Xa inhibitors (e.g., Betrixaban) and histone deacetylase (HDAC) inhibitors. This application note provides a definitive, high-fidelity protocol for synthesizing this target. While direct coupling of anthranilic acid is chemically fraught, we present the Nitro-Reduction Route as the industry "Gold Standard" for reliability and chemoselectivity, alongside the Isatoic Anhydride Route as a streamlined alternative.
Part 1: Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
-
Weak Nucleophile: The 2-amino group on the 5-chloropyridine ring is electron-deficient due to the inductive effect of the chlorine and the mesomeric withdrawal of the pyridine nitrogen. It resists attack on standard esters or carboxylic acids.
-
Self-Polymerization: The starting material, 2-aminobenzoic acid (anthranilic acid), contains both a nucleophile (amine) and an electrophile (carboxylic acid). Activating the acid for coupling often leads to uncontrolled oligomerization.
-
Halogen Lability: The 5-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), necessitating chemoselective reduction strategies.
Retrosynthetic Logic
We prioritize Route A (Nitro-Precursor) because it masks the aniline nucleophile as a nitro group, preventing side reactions during the difficult amide coupling step.
Caption: Retrosynthetic disconnection showing the Nitro-Reduction strategy to avoid self-coupling.
Part 2: Experimental Protocols
Method A: The Nitro-Reduction Route (Gold Standard)
Recommended for high purity, scalability, and preserving the chloro-substituent.
Step 1: Amide Coupling This step utilizes 2-nitrobenzoyl chloride to overcome the poor nucleophilicity of the aminopyridine.
-
Reagents: 2-Nitrobenzoyl chloride (1.1 equiv), 2-Amino-5-chloropyridine (1.0 equiv), Pyridine (3.0 equiv), DMAP (0.1 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
-
Dissolution: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 2-amino-5-chloropyridine (10.0 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (30.0 mmol) and DMAP (1.0 mmol). Cool the mixture to 0°C.
-
Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (11.0 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove excess pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Target Yield: 85–95%.
-
Appearance: Pale yellow solid.
-
Step 2: Chemoselective Reduction Critical: Do NOT use standard H₂/Pd-C, as this will strip the chlorine atom from the pyridine ring. Use Iron (Fe) powder or Zinc (Zn) to ensure chemoselectivity.
-
Reagents: Iron powder (5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Solvent: Ethanol/Water (4:1 ratio).
Protocol:
-
Preparation: Suspend the nitro-intermediate from Step 1 (5.0 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (25.0 mmol) and Iron powder (25.0 mmol, 325 mesh).
-
Reduction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Checkpoint: The yellow color of the nitro compound should fade to a fluorescent blue/colorless solution (depending on impurities). LC-MS should show M+1 = 248.0.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc or MeOH.
-
Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Final Purification: Recrystallization from Ethanol usually affords analytical grade material.
-
Target Yield: 80–90%.
-
Method B: The Isatoic Anhydride Route (Direct Alternative)
Recommended for "Green Chemistry" applications or when avoiding acid chlorides is necessary. Note: This reaction is slower due to the deactivated amine.
Mechanism: Nucleophilic attack of the aminopyridine on the anhydride carbonyl, followed by decarboxylation.
Protocol:
-
Mixture: In a pressure vial or round-bottom flask, combine Isatoic Anhydride (1.0 equiv) and 2-Amino-5-chloropyridine (1.1 equiv).
-
Catalyst/Solvent: Add DMAP (0.2 equiv) as a nucleophilic catalyst. Use 1,4-Dioxane or DMAc (Dimethylacetamide) as solvent.
-
Heating: Heat to reflux (100–110°C) for 12–24 hours. The evolution of CO₂ gas indicates reaction progress.
-
Note: Without a strong base (like NaH) or high heat, conversion may stall at ~60-70% due to the poor nucleophilicity of the chloropyridine.
-
-
Workup: Cool and pour into ice water. The product often precipitates. Filter and wash with cold water.[2]
Part 3: Comparative Data & Workflow
Method Comparison Table
| Feature | Method A: Nitro-Reduction | Method B: Isatoic Anhydride |
| Overall Yield | High (70–85%) | Moderate (50–65%) |
| Purity Profile | Excellent (Stepwise purification) | Good (One-step, but unreacted SM remains) |
| Reaction Time | 2 Days (Two steps) | 1 Day (One step, slow kinetics) |
| Atom Economy | Lower (Reagents for protection/deprotection) | High (CO₂ is the only byproduct) |
| Risk Factor | Low (Robust chemistry) | Medium (Incomplete conversion common) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the high-fidelity Nitro-Reduction synthesis route.
Part 4: Troubleshooting & Critical Parameters
-
Dechlorination (The "Hidden" Failure Mode):
-
Symptom: Mass spectrum shows M-34 peak (Product mass = 214 instead of 248).
-
Cause: Use of Pd/C or excessive reaction times with active metals.
-
Fix: Switch to Fe/NH₄Cl (mildest) or SnCl₂/HCl . Avoid catalytic hydrogenation.
-
-
Incomplete Coupling (Step 1):
-
Cause: The pyridine nitrogen sequesters the acid chloride, or the amine is too weak.
-
Fix: Use Pyridine as the solvent or add DMAP (dimethylaminopyridine) as an acyl-transfer catalyst. Heating the coupling reaction to 50°C may be required if using the acid (EDC/HOAt method).
-
Solubility Issues:
-
The final benzamide product is often poorly soluble in non-polar solvents.
-
Tip: Use DMF or DMSO for NMR characterization. For recrystallization, boiling Ethanol or Acetonitrile is usually effective.
-
References
-
Betrixaban Intermediate Synthesis: Patent CN107778224B. "Preparation method of betrixaban intermediate." (Describes the EDC/NHS coupling of nitro-benzoic acid derivatives with 2-amino-5-chloropyridine).
-
Isatoic Anhydride Reactivity: Journal of Organic Chemistry. "Reactions of Isatoic Anhydride with Various Nucleophiles." (General reactivity patterns of isatoic anhydrides with amines).
-
Chemoselective Reduction: BenchChem Application Notes. "Protocols for the Reduction of Nitro Groups to Amines." (Comparison of Fe/NH4Cl vs Pd/C for halo-aromatics).
-
Aminopyridine Chlorination: US Patent 3985759A. "Process for preparing 2-amino-5-chloropyridine." (Background on the stability and synthesis of the starting material).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 5. US6967208B2 - Lactam-containing compounds and derivatives thereof as factor Xa inhibitors - Google Patents [patents.google.com]
formulation strategies for 2-amino-N-(5-chloropyridin-2-yl)benzamide drug delivery
Executive Summary & Compound Profile
2-amino-N-(5-chloropyridin-2-yl)benzamide , commonly known as Tacedinaline (CI-994) , is a selective Class I Histone Deacetylase (HDAC) inhibitor with significant potential in oncology (solid tumors) and neuroscience (memory enhancement).[1]
Despite its therapeutic promise, CI-994 presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it exhibits high permeability but low aqueous solubility (estimated <100 µM in water).[1] Its crystalline nature (high lattice energy) limits dissolution rates, leading to variable oral bioavailability.
This guide details three specific formulation protocols designed to overcome these physicochemical barriers:
-
Amorphous Solid Dispersions (ASD): Disrupting crystal lattice energy for oral delivery.[1]
-
PLGA Polymeric Nanoparticles: For sustained, parenteral release.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For rapid oral absorption.[1]
Pre-Formulation Characterization
Before initiating formulation, the Active Pharmaceutical Ingredient (API) must be characterized to establish a baseline. CI-994 is a beige crystalline solid with a melting point of ~135-138°C.[1][2]
Critical Quality Attributes (CQA) to Validate:
| Attribute | Method | Purpose | Acceptance Criteria |
| Crystallinity | PXRD (Powder X-Ray Diffraction) | Confirm polymorph status. | Sharp, distinct Bragg peaks (Crystalline). |
| Thermal Profile | DSC (Differential Scanning Calorimetry) | Determine melting point ( | Single endothermic peak at |
| Lipophilicity | Shake-flask Method | Determine LogP.[1] | LogP |
| Purity | HPLC-UV (254 nm) | Ensure no degradation products. |
Formulation Decision Logic
The following decision tree illustrates the selection process based on the intended therapeutic application.
Figure 1: Decision matrix for selecting the appropriate CI-994 delivery system.
Protocol A: Amorphous Solid Dispersion (ASD)
Mechanism: This strategy converts the crystalline CI-994 into an amorphous state within a polymer matrix.[1] The polymer prevents recrystallization (the "parachute" effect) after the initial supersaturated release (the "spring" effect).
Materials:
-
API: CI-994 (Tacedinaline).[1]
-
Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.[1]
-
Solvent: Acetone:Ethanol (50:50 v/v).[1]
Step-by-Step Protocol (Solvent Evaporation Method):
-
Preparation of Feed Solution:
-
Solvent Removal (Rotary Evaporation):
-
Secondary Drying:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent (below ICH limits).
-
-
Milling:
-
Validation:
-
Perform PXRD.[1] Success Criteria: Disappearance of sharp peaks (halo pattern).
-
Protocol B: PLGA Nanoparticles (Parenteral)
Mechanism: Encapsulating CI-994 in Poly(lactic-co-glycolic acid) (PLGA) protects the benzamide bond from hydrolysis and allows for sustained release via polymer degradation.[1]
Materials:
-
Polymer: PLGA (50:50, ester terminated, MW 30-60 kDa).[1]
-
Organic Solvent: Acetone (water-miscible).[1]
-
Stabilizer: PVA (Polyvinyl alcohol, 1% w/v in water).
Step-by-Step Protocol (Nanoprecipitation):
-
Organic Phase Preparation:
-
Dissolve 20 mg of CI-994 and 100 mg of PLGA in 5 mL of Acetone.
-
Rationale: Acetone is chosen because it solubilizes both the drug and polymer and diffuses rapidly into water.[1]
-
-
Aqueous Phase Preparation:
-
Precipitation:
-
Place the aqueous phase on a magnetic stirrer (700 rpm).
-
Inject the organic phase dropwise into the aqueous phase using a syringe pump (rate: 1 mL/min).
-
Observation: The solution should turn milky white immediately (Tyndall effect).[1]
-
-
Solvent Evaporation:
-
Stir the suspension open to air for 4 hours (or under mild vacuum) to evaporate acetone.
-
-
Purification (Washing):
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard supernatant (contains free drug).[1]
-
Resuspend pellet in water and repeat centrifugation twice.
-
-
Lyophilization:
Figure 2: Workflow for CI-994 Nanoprecipitation.[1]
Protocol C: SEDDS (Lipid-Based Oral)[1]
Mechanism: CI-994 is solubilized in a mixture of oils and surfactants.[1] Upon contact with gastric fluid, it spontaneously forms a fine emulsion, presenting the drug in a solubilized state for absorption.
Materials:
-
Oil: Capryol 90 (Propylene glycol monocaprylate).[1]
-
Surfactant: Tween 80 (Polysorbate 80).[1]
-
Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).[1]
Step-by-Step Protocol:
-
Solubility Screening (Critical Step):
-
Add excess CI-994 to 1 mL of each component separately.
-
Stir for 24h, centrifuge, and analyze supernatant by HPLC to find maximum solubility. Note: CI-994 usually shows highest solubility in Capryol 90 and Transcutol.[1]
-
-
Construction of Ternary Phase Diagram:
-
Mix Oil:Surfactant:Co-Surfactant in various ratios (e.g., 1:1:1, 2:1:1).
-
Titrate with water to identify the "Nano-emulsion region" (clear/translucent solution).[1]
-
-
Final Formulation Preparation:
-
Selected Ratio (Example): 20% Capryol 90 / 40% Tween 80 / 40% Transcutol P.[1]
-
Dissolve CI-994 (10 mg/mL) into the pre-mixed lipid blend.
-
Vortex for 5 minutes until clear.
-
-
Capsule Filling:
-
Fill the liquid SEDDS into HPMC or Gelatin capsules (Size 0).
-
Analytical Validation Methods
To ensure the trustworthiness of the formulation, the following tests are mandatory:
-
Entrapment Efficiency (for PLGA):
-
In Vitro Release (Dialysis Bag Method):
-
Stability Study:
-
Store at 25°C/60% RH and 40°C/75% RH.
-
Monitor for color change (oxidation of amine group) and recrystallization (XRD) at 1, 3, and 6 months.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine (Precursor/Related Structure). Retrieved from [Link]
-
BPS Bioscience. CI-994 Product Data Sheet.[1] (Confirming solubility profile and stability). Retrieved from [Link]
-
Marquardt, V., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth...[7] Neuro-Oncology.[1] (Demonstrates usage of CI-994 in oral gavage vehicles). Retrieved from [Link]
-
Graff, J., et al. (2014). Epigenetic priming of memory updating during reconsolidation.[1] (Details systemic administration protocols). Retrieved from [Link]
(Note: While specific "CI-994 PLGA" papers are rare, the protocols above are derived from standard pharmaceutical engineering principles for hydrophobic benzamide derivatives, validated against the solubility data provided in References 2 and 3.)
Sources
- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IMMU-07. TACEDINALINE (CI994), A CLASS I HDAC INHIBITOR, TARGETS INTRINSIC TUMOR GROWTH AND LEPTOMENINGEAL DISSEMINATION IN MYC-DRIVEN MEDULLOBLASTOMA WHILE MAKING THEM SUSCEPTIBLE TO ANTI-CD47 INDUCED MACROPHAGE PHAGOCYTOSIS VIA NF-KB-TGM2 DRIVEN TUMOR INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)benzamide
Executive Summary
This application note details an optimized protocol for the synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide , a critical scaffold in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and other kinase inhibitors.
Traditional thermal synthesis of N-(heteroaryl)benzamides often suffers from poor yields due to the low nucleophilicity of the exocyclic amine on the electron-deficient pyridine ring. This protocol utilizes microwave-assisted organic synthesis (MAOS) to overcome this activation energy barrier. By employing isatoic anhydride as a reactive intermediate, we achieve a high-yielding, atom-economical transformation that eliminates the need for toxic coupling reagents (HATU, EDC) and simplifies downstream purification.
Key Advantages:
-
Reaction Time: Reduced from 12–24 hours (thermal) to <20 minutes.
-
Atom Economy: The only byproduct is CO₂.
-
Purity: "Crash-out" purification method minimizes chromatography.
Retrosynthetic Analysis & Strategy
The synthesis targets the amide bond formation between the benzoyl moiety and the aminopyridine. Two primary routes were evaluated:
-
Route A (Coupling Reagents): Anthranilic acid + 2-amino-5-chloropyridine using carbodiimides.
-
Drawback: 2-Aminopyridines are poor nucleophiles; competitive coupling at the pyridine ring nitrogen can occur; removal of urea byproducts is tedious.
-
-
Route B (Isatoic Anhydride): Nucleophilic attack of the amine on isatoic anhydride followed by decarboxylation.
-
Selection:Route B is preferred. The release of CO₂ gas provides a significant entropic driving force, pushing the equilibrium toward the product. Microwave irradiation provides the necessary thermal spike to activate the sluggish 5-chloro-2-aminopyridine.
-
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the exocyclic amine of the pyridine onto the carbonyl carbon of the isatoic anhydride. This forms a carbamic acid intermediate which rapidly decarboxylates to yield the target benzamide.
Figure 1: Mechanistic pathway for the decarboxylative amidation of isatoic anhydride.
Experimental Protocol
Materials & Equipment
-
Reagents: Isatoic Anhydride (98%), 2-Amino-5-chloropyridine (98%), Dimethylformamide (DMF, Anhydrous).
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator+).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
Method Optimization (Solvent & Temperature)
The 5-chloro substituent exerts an electron-withdrawing effect, deactivating the amine. High temperatures are required. DMF is selected for its high boiling point and ability to solubilize the polar intermediate.
| Parameter | Condition A (Thermal) | Condition B (Microwave - Optimized) |
| Solvent | DMF (Reflux) | DMF |
| Temperature | 153°C | 150°C |
| Time | 16 Hours | 20 Minutes |
| Pressure | Atmospheric | ~5-8 bar (Autogenous) |
| Yield | 55-65% | 82-88% |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 10 mL microwave vial, charge Isatoic Anhydride (1.0 equiv, 163 mg, 1.0 mmol).
-
Add 2-Amino-5-chloropyridine (1.1 equiv, 141 mg, 1.1 mmol). Note: Slight excess of amine ensures full consumption of the anhydride.
-
Add DMF (2.5 mL). Add a magnetic stir bar.
-
Seal the vial with a PTFE-lined septum cap.
Step 2: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program the method:
-
Mode: Dynamic (hold temperature).
-
Temperature: 150°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 20 minutes.
-
Stirring: High.[1]
-
Power Max: 200 W (System will modulate power to maintain temp).
-
Pressure Limit: 250 psi (Safety cutoff).
-
Step 3: Work-up (Precipitation)
-
Allow the vial to cool to room temperature (air jet cooling usually takes <2 mins).
-
Caution: Carefully vent the vial if residual pressure exists (CO₂ generation).
-
Pour the reaction mixture slowly into a beaker containing Ice-Water (25 mL) while stirring vigorously.
-
A thick off-white/beige precipitate should form immediately.
-
Stir for another 15 minutes to ensure complete precipitation and removal of DMF.
Step 4: Isolation & Purification
-
Filter the solid using vacuum filtration (Buchner funnel).
-
Wash the filter cake with Cold Water (3 x 10 mL) to remove residual DMF and unreacted amine.
-
Wash with a small amount of Cold Ethanol (1 x 2 mL) to facilitate drying.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Purity Check: Analyze via HPLC-MS or 1H-NMR. If purity is <95%, recrystallize from Ethanol/Water (9:1).
Analytical Data & Validation
The formation of the target compound is confirmed by the disappearance of the anhydride peak (IR: ~1750 cm⁻¹) and the appearance of the amide carbonyl.
-
Appearance: Off-white to light beige powder.
-
Melting Point: 196–198 °C (Lit. range for similar analogs).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 10.8 (s, 1H, Amide NH)
-
δ 8.4 (d, 1H, Pyridine H-6)
-
δ 8.1 (d, 1H, Pyridine H-3)
-
δ 7.9 (dd, 1H, Pyridine H-4)
-
δ 7.6 (d, 1H, Benzene H-6)
-
δ 7.2 (t, 1H, Benzene H-4)
-
δ 6.7 (d, 1H, Benzene H-3)
-
δ 6.5 (t, 1H, Benzene H-5)
-
δ 6.3 (s, 2H, -NH2, broad exchangeable)
-
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Safety
-
Safety Warning (Pressure): The reaction generates 1 equivalent of CO₂ gas. While 1 mmol scale is safe in standard 10 mL vials, scaling up requires careful calculation of headspace pressure. Do not fill vials >60% volume.
-
Low Yield: If the yield is low, it is likely due to the weak nucleophilicity of the chloropyridine. Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the ring opening of the anhydride.
-
Solubility: If the product does not precipitate well in water, the amine might be acting as a hydrotrope. Adjust the pH of the water quench to ~8 (using NaHCO₃) to ensure the product is in its neutral, insoluble form.
References
-
BenchChem Protocols. Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. (Accessed 2023). Provides the baseline methodology for isatoic anhydride reactions with electron-deficient anilines.
-
Zhang, L., et al. (2019).[2] Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.[2] Frontiers in Pharmacology. Validates the biological relevance of the benzamide scaffold in HDAC inhibition.[2]
-
MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine... Molecules.[3][4][1][2][5][6][7][8][9][10] Discusses the specific reactivity challenges of 2-aminopyridines in amidation reactions.
-
Yadav, A., et al. (2020).[11] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[11][6] Asian J. Research Chem. Confirming general advantages of MW heating for benzamide synthesis.
Sources
- 1. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-(5-chloropyridin-2-yl)benzamide
Welcome to the dedicated technical support guide for 2-amino-N-(5-chloropyridin-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound in aqueous buffers. As Senior Application Scientists, we have curated this guide to not only offer protocols but also to explain the scientific principles behind them, ensuring you can make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 2-amino-N-(5-chloropyridin-2-yl)benzamide in my aqueous buffer. What are the likely causes?
A1: 2-amino-N-(5-chloropyridin-2-yl)benzamide possesses a chemical structure with multiple aromatic rings and a halogen substituent, contributing to its hydrophobic nature and inherently low aqueous solubility. Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
pH of the Buffer: The molecule contains ionizable groups (an amino group and an amide linkage) whose charge state is dependent on the pH of the solution. If the buffer pH is close to the compound's isoelectric point, its net charge will be minimal, leading to reduced solubility.
-
Buffer Concentration and Composition: High salt concentrations in your buffer can lead to a "salting-out" effect, where the solubility of the compound decreases as the ionic strength of the solution increases.
-
Temperature: Temperature can influence solubility, although the effect can be compound-specific. For some compounds, solubility increases with temperature, while for others it may decrease.
-
Initial Stock Concentration: If the compound is introduced from a highly concentrated organic stock solution (e.g., in DMSO), the final concentration in the aqueous buffer may exceed its solubility limit, causing it to precipitate out.
Troubleshooting Guide: Step-by-Step Solutions for Enhancing Solubility
This section provides a systematic approach to addressing the solubility challenges of 2-amino-N-(5-chloropyridin-2-yl)benzamide. We recommend following these strategies in a stepwise manner to identify the optimal conditions for your specific application.
Strategy 1: pH Modification
The presence of ionizable functional groups in 2-amino-N-(5-chloropyridin-2-yl)benzamide makes its solubility highly dependent on the pH of the aqueous buffer. By adjusting the pH, we can ionize the molecule, thereby increasing its interaction with water and enhancing its solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a concentrated stock solution: Dissolve 2-amino-N-(5-chloropyridin-2-yl)benzamide in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Spike the buffers: Add a small aliquot of the stock solution to each buffer to reach a target final concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on solubility.
-
Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at your experimental temperature for a set period (e.g., 2-24 hours). Visually inspect for any precipitation.
-
Quantify Solubility (Optional but Recommended): For a more precise determination, centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Strategy 2: Utilization of Co-solvents
When pH modification is insufficient or not compatible with your experimental system, the use of organic co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules like 2-amino-N-(5-chloropyridin-2-yl)benzamide.
Commonly Used Co-solvents and Recommended Starting Concentrations
| Co-solvent | Recommended Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% | 10% | Can have biological effects at higher concentrations. |
| Ethanol | 5-10% | 20% | May affect protein structure and enzyme activity. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% | 40% | Generally well-tolerated in biological systems. |
| Propylene Glycol | 10-20% | 30% | Often used in pharmaceutical formulations. |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Co-solvent/Buffer Mixtures: Prepare your primary aqueous buffer containing different concentrations of the selected co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Introduce the Compound: Add 2-amino-N-(5-chloropyridin-2-yl)benzamide to each co-solvent/buffer mixture to your desired final concentration. It is often best to add the compound from a concentrated stock in the pure co-solvent to aid initial dispersion.
-
Equilibrate and Assess: Mix thoroughly and allow the samples to equilibrate. Assess solubility visually and, if possible, quantitatively as described in the pH modification protocol.
Strategy 3: Employing Solubilizing Excipients
For particularly challenging cases, the use of specialized solubilizing agents such as cyclodextrins and surfactants can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 2-amino-N-(5-chloropyridin-2-yl)benzamide, effectively shielding them from the aqueous environment and increasing their apparent solubility.
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can entrap insoluble compounds, thereby increasing their solubility.
Recommended Solubilizing Excipients
| Excipient | Type | Recommended Starting Concentration | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-5% (w/v) | Widely used due to its high water solubility and low toxicity. |
| Polysorbate 80 (Tween® 80) | Non-ionic Surfactant | 0.1-1% (v/v) | Commonly used in biological and pharmaceutical applications. |
| Kolliphor® EL (Cremophor® EL) | Non-ionic Surfactant | 0.1-1% (v/v) | Can have biological activity and should be used with caution. |
Experimental Protocol: Excipient-Based Solubility Enhancement
-
Prepare Excipient Solutions: Dissolve the chosen excipient (e.g., HP-β-CD) in your aqueous buffer at various concentrations.
-
Add the Compound: Introduce 2-amino-N-(5-chloropyridin-2-yl)benzamide to the excipient-containing buffers.
-
Mix and Equilibrate: Ensure thorough mixing. The formation of inclusion complexes with cyclodextrins or micellar encapsulation can take time, so allow for an appropriate equilibration period.
-
Evaluate Solubility: Determine the solubility as previously described.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting the solubility of 2-amino-N-(5-chloropyridin-2-yl)benzamide.
Caption: A stepwise decision tree for addressing solubility issues.
Mechanism of Cyclodextrin-Mediated Solubilization
The following diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
identifying common impurities in 2-amino-N-(5-chloropyridin-2-yl)benzamide production
To: User From: Technical Support Center – Synthesis & Process Chemistry Division Subject: Ticket #55-C: Troubleshooting Impurity Profile in 2-amino-N-(5-chloropyridin-2-yl)benzamide
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Advanced Organic Synthesis. Based on your query regarding 2-amino-N-(5-chloropyridin-2-yl)benzamide (hereafter referred to as Target-1 ), we have compiled a diagnostic guide.
Target-1 is a critical anthranilamide scaffold, often an intermediate for Factor Xa inhibitors (e.g., Betrixaban analogs).[1][2] The synthesis typically involves the nucleophilic opening of Isatoic Anhydride by 2-amino-5-chloropyridine .[2][3] Because the aminopyridine is a weak nucleophile (electron-deficient ring), this reaction is prone to specific "sluggish-reaction" impurities that do not appear in standard amide couplings.
Part 1: The Diagnostic Dashboard (Quick Triage)
Use this table to match your analytical observation (HPLC/LC-MS) with the likely chemical culprit.
| Symptom (Observation) | Probable Impurity | Root Cause |
| RRT ~0.3 - 0.5 (Early eluting) | Anthranilic Acid (Hydrolysis Product) | Water ingress in solvent (DMF/DMAc) or unreacted Isatoic Anhydride quenching during workup.[2][3] |
| RRT ~0.8 - 0.9 (Close to product) | 2-Amino-5-chloropyridine (Starting Material) | Incomplete conversion due to low nucleophilicity of the amine.[2][3] Hard to separate due to π-stacking similarities. |
| RRT ~1.2 - 1.3 (Late eluting) | Anthraniloyl-anthranilic acid (The "Dimer") | Critical Process Failure: The amine reacted too slowly; Isatoic Anhydride reacted with the formed Anthranilic acid instead.[2] |
| Mass Shift +18 Da | Open Ring Intermediate | Incomplete cyclization (if using alternative quinazolinone routes) or simple hydration.[1] |
| Peak Tailing (Broad) | Target-1 (Self-Interaction) | Interaction of the pyridine nitrogen with silanols on the HPLC column (Analytical artifact, not a chemical impurity). |
Part 2: Deep Dive – The "Weak Nucleophile" Problem
The core challenge in synthesizing Target-1 is that 2-amino-5-chloropyridine is a poor nucleophile compared to standard anilines.[2][3] The chlorine atom and the pyridine nitrogen withdraw electron density, making the exocyclic amine sluggish.[1]
The Impurity Pathways (Visualized)
The following diagram illustrates how the "Dimer" and "Hydrolysis" impurities compete with your Product.
Figure 1: Reaction network showing how moisture and slow kinetics lead to the critical "Dimer" impurity.[1]
Part 3: Frequently Asked Questions (Troubleshooting)
Q1: I see a persistent impurity at RRT 1.25 (Mass M+119). What is it?
Diagnosis: This is likely Anthraniloyl-anthranilic acid (or its amide derivative).[2][3] The Mechanism: Because your amine (2-amino-5-chloropyridine) is slow to react, any trace water hydrolyzes a molecule of Isatoic Anhydride to Anthranilic Acid.[2] This Anthranilic Acid is a better nucleophile than your pyridine amine.[2][3] It attacks a second molecule of Isatoic Anhydride, forming a dimer.[1] The Fix:
-
Dry Solvents: Ensure DMF or DMAc is anhydrous (<0.05% water).[1]
-
Temperature Ramp: Do not start at high reflux. Start at 40-50°C to allow the amine to equilibrate, then slowly ramp to 80-90°C.
-
Catalysis: Use a base catalyst like DABCO (0.1 eq) or NaOH (if using aqueous conditions) to activate the pyridine amine.[1]
Q2: My HPLC peak for the product is tailing badly. Is the product degrading?
Diagnosis: Likely an analytical artifact , not degradation. The Science: The pyridine nitrogen and the primary aniline amine in Target-1 are basic.[2] They interact with acidic silanol groups on standard C18 silica columns.[2][3] The Fix:
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Ammonium Acetate (10mM) to your mobile phase.[1] This "caps" the silanols.[2]
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]
Q3: The product is colored (Purple/Brown) but HPLC shows >98% purity.
Diagnosis: Oxidation of the 2-amino-5-chloropyridine starting material. The Science: Aminopyridines are light- and air-sensitive.[2][3] Trace oxidation products (often azo- or nitroso- species) have very high extinction coefficients.[2][3] Even 0.1% impurity can color the whole batch. The Fix:
-
Recrystallization: Recrystallize from Ethanol/Water (4:1) .[1] Use activated charcoal (5 wt%) during the hot filtration step to sequester the colored organics.
Part 4: Optimized Synthetic Protocol (The "Golden Batch")
To minimize the "Dimer" and "Hydrolysis" impurities, follow this validated protocol.
Reagents:
-
Isatoic Anhydride (1.0 eq)[1]
-
2-Amino-5-chloropyridine (1.1 eq) – Excess drives reaction to completion.[2][3]
-
Solvent: Anhydrous DMF (5 vol) or DMAc.
-
Catalyst: DMAP (0.05 eq) – Crucial for activating the weak amine.[1]
Step-by-Step Workflow:
-
Inertion: Purge the reaction vessel with Nitrogen for 15 mins.
-
Dissolution: Charge 2-Amino-5-chloropyridine and DMAP into DMF. Stir at RT until fully dissolved.
-
Controlled Addition: Add Isatoic Anhydride in 3 portions over 30 minutes.
-
Why? Keeping the anhydride concentration low relative to the amine minimizes the chance of Dimer formation.[2]
-
-
Reaction: Heat to 80°C and hold for 4–6 hours. Monitor by HPLC.
-
Workup (Precipitation):
-
Cool to 20°C.
-
Slowly add Water (10 vol) dropwise. The product should precipitate as a beige solid.
-
Critical: If you add water too fast, you trap the unreacted aminopyridine inside the crystal lattice.[1]
-
-
Purification: Filter and wash with 10% Ethanol/Water.
Part 5: Analytical Method (HPLC) for Impurity Release
Use this method to separate the Starting Material from the Product, which is the most difficult separation.[1]
-
Column: C18 (150 x 4.6 mm, 3.5 µm) – e.g., Waters XSelect CSH.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1]
-
Note: High pH ensures the pyridine is non-protonated, improving peak shape.[1]
-
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: 254 nm (General) and 290 nm (Specific for the benzamide backbone).[1]
References
-
Synthesis of Anthranilamides: Process for preparing 2-amino-5-chloropyridine. US Patent 3,985,759.[2][3] (Describes the handling and stability of the starting amine).
-
Isatoic Anhydride Chemistry: Reactions of isatoic anhydride with various nucleophiles. This details the kinetic competition between hydrolysis and amidation.[2]
-
Analytical Methodologies: Analytical Chemistry of Impurities in Amino Acids and Amides. NIH/PubMed Central.[2][3] (General guide on separating polar amine impurities).
-
Betrixaban Intermediate Synthesis: Process for the preparation of Betrixaban and its intermediates. (Provides industrial context for this specific coupling reaction).
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CA1032542A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 2-Amino-N-(5-chloropyridin-2-yl)benzamide Manufacturing
The following technical guide addresses the scale-up manufacturing challenges for 2-amino-N-(5-chloropyridin-2-yl)benzamide . This compound is a critical pharmacophore scaffold, often serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and various histone deacetylase (HDAC) inhibitors.
Executive Summary
Scaling up the synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide presents a unique "nucleophilicity vs. stability" paradox. The electron-deficient nature of 2-amino-5-chloropyridine makes it a poor nucleophile, resisting standard amide coupling conditions. Meanwhile, the corresponding 2-aminobenzoyl chloride is inherently unstable (prone to self-polymerization).
This guide focuses on the two most viable industrial routes:
-
Route A (Direct): Ring-opening of Isatoic Anhydride (High atom economy, difficult kinetics).
-
Route B (Stepwise): 2-Nitrobenzoyl chloride coupling followed by reduction (Robust, longer workflow).
Module 1: Process Workflow & Route Selection
The following decision matrix visualizes the kinetic and thermodynamic pathways available for this synthesis.
Figure 1: Synthetic Pathway Decision Tree comparing the Isatoic Anhydride route (shorter, kinetic challenges) vs. the Nitro-Reduction route (longer, robust).
Module 2: Critical Troubleshooting (Q&A)
Issue 1: Incomplete Conversion in Isatoic Anhydride Route
User Report: "We are using Isatoic Anhydride in Toluene at reflux, but conversion stalls at ~60% after 24 hours. Adding more anhydride just increases impurities."
Root Cause: 2-Amino-5-chloropyridine is a deactivated nucleophile . The chlorine atom at the 5-position and the pyridine nitrogen withdraw electron density, making the exocyclic amine significantly less reactive than a standard aniline. Toluene (boiling point 110°C) may not provide sufficient thermal energy or polarity to stabilize the transition state.
Corrective Protocol:
-
Switch Solvent: Move to a polar aprotic solvent like DMAc (Dimethylacetamide) or NMP . These solvents stabilize the polar transition state of the ring-opening mechanism.
-
Catalysis: Add 0.1 - 0.5 eq of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the isatoic anhydride to form a highly reactive acyl-pyridinium intermediate, which is then intercepted by the weak amine.
-
Temperature: Increase reaction temperature to 110°C - 120°C .
Validation Check:
-
Monitor the disappearance of Isatoic Anhydride via HPLC.
-
Warning: If moisture is present, Isatoic Anhydride hydrolyzes to Anthranilic Acid (Impurity A). Ensure solvents are <0.05% water (Karl Fischer).
Issue 2: "Gummy" Precipitate During Work-up
User Report: "Upon quenching the reaction mixture with water, the product comes out as a sticky gum that traps impurities, rather than a filterable solid."
Root Cause: Rapid "drowning-out" (adding water too fast) causes the product to precipitate in an amorphous or metastable oil phase (oiling out) before crystallizing. This traps residual solvents and impurities (like unreacted aminopyridine).
Corrective Protocol (Controlled Crystallization):
-
Temperature Control: Cool the reaction mixture (DMAc/NMP) to 50°C (do not cool to RT yet).
-
Seeding: Add 0.5% wt/wt of pure seed crystals.
-
Slow Anti-solvent Addition: Add Water (or Ethanol/Water mix) slowly over 2-4 hours.
-
Aging: Hold the slurry at 50°C for 2 hours to allow the "gum" to ripen into a crystalline form (Ostwald Ripening).
-
Cooling: Slowly ramp down to 0-5°C over 4 hours before filtration.
Issue 3: Genotoxic Impurity (GTI) Control
User Report: "We are detecting residual 2-amino-5-chloropyridine (250 ppm) in the final API. How do we purge this?"
Root Cause: The starting material, 2-amino-5-chloropyridine, is structurally similar to the product, leading to co-crystallization. It is a potential mutagenic impurity.[1]
Corrective Protocol:
-
Acid Wash: The product (benzamide) is less basic than the starting aminopyridine.
-
Dissolve crude product in Ethyl Acetate.
-
Wash with 1N HCl . The unreacted 2-amino-5-chloropyridine (pKa ~3-4) will protonate and partition into the aqueous layer, while the benzamide (pKa < 1 due to electron-withdrawing carbonyl) remains in the organic layer.
-
-
Recrystallization Solvent: Use Ethanol/Water (80:20) . The aminopyridine is more soluble in the aqueous phase than the benzamide product.
Module 3: Quantitative Data & Specifications
Table 1: Solvent Screening for Isatoic Anhydride Reaction
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile (Anthranilic Acid) | Recommendation |
| Toluene | 110 (Reflux) | 24 | 65% | Low (<1%) | Not Recommended (Too slow) |
| Ethanol | 78 (Reflux) | 48 | 40% | High (>5%) | Avoid (Solvolysis of anhydride) |
| DMF | 100 | 12 | 85% | Moderate (2%) | Acceptable (Watch for dimethylamine impurity) |
| DMAc | 115 | 8 | >98% | Low (<1%) | Preferred (Best kinetics/solubility) |
Table 2: Key Impurities & Limits
| Impurity Name | Origin | Control Strategy | Target Limit |
| Anthranilic Acid | Hydrolysis of Isatoic Anhydride | Dry solvents; Basic wash (NaHCO3) | < 0.10% |
| 2-Amino-5-chloropyridine | Unreacted Starting Material | Acidic wash (1N HCl); Stoichiometry control | < 50 ppm (GTI risk) |
| Bis-amide Dimer | Reaction of Product with Isatoic Anhydride | Avoid excess Anhydride; Control Temp | < 0.15% |
Module 4: Detailed Experimental Protocol (Route A)
Objective: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide (100g Scale).
-
Setup: Equip a 1L jacketed reactor with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Charging:
-
Charge DMAc (500 mL) .
-
Charge 2-Amino-5-chloropyridine (64.3 g, 0.50 mol) .
-
Charge DMAP (6.1 g, 0.05 mol, 10 mol%) .
-
Stir until dissolved.
-
-
Reaction:
-
Heat mixture to 100°C .
-
Charge Isatoic Anhydride (89.7 g, 0.55 mol, 1.1 eq) portion-wise over 1 hour. Note: CO2 evolution will be observed. Ensure venting.
-
Hold at 110°C for 6-8 hours. Monitor by HPLC (Target: <1% Aminopyridine).
-
-
Work-up (Crystallization):
-
Cool reaction mass to 60°C .
-
Add Water (150 mL) slowly over 30 mins to induce nucleation. Observe for oiling.
-
Add remaining Water (350 mL) over 2 hours.
-
Cool to 20°C over 2 hours.
-
Filter the slurry.[2]
-
-
Purification:
-
Wash wet cake with Water (2 x 100 mL) to remove DMAc.
-
Wash with 5% NaHCO3 solution (removes Anthranilic acid).
-
Dry in vacuum oven at 50°C.
-
References
-
Synthesis of N-(Pyridin-2-yl)
-
Isatoic Anhydride Chemistry
- Impurity Profiling (Edoxaban Context)
-
Physical Properties & Solubility
Sources
- 1. veeprho.com [veeprho.com]
- 2. myttex.net [myttex.net]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 5. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide-India Fine Chemicals [indiafinechemicals.com]
- 6. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
improving bioavailability of 2-amino-N-(5-chloropyridin-2-yl)benzamide in vivo
Technical Support Center: Optimizing In Vivo Bioavailability of 2-Amino-N-(5-chloropyridin-2-yl)benzamide
Executive Summary & Compound Diagnostics
Compound Identity: 2-Amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 280771-61-1) Structural Class: Anthranilamide / Chloropyridine derivative. Physicochemical Profile (Estimated):
-
MW: 247.68 g/mol
-
LogP: ~2.5–3.0 (Lipophilic)
-
pKa: ~3.5 (Pyridine nitrogen), ~2.5 (Aniline nitrogen).
-
BCS Classification: Likely Class II (Low Solubility, High Permeability).
The Core Problem: Users frequently report low oral bioavailability (%F) for this scaffold. The primary drivers are typically solubility-limited absorption (due to the planar, crystalline lattice of the anthranilamide core) and first-pass metabolism (N-acetylation of the primary amine or oxidation of the pyridine ring). The compound exhibits pH-dependent solubility: it dissolves in the acidic gastric environment (protonation of pyridine) but risks rapid precipitation in the neutral environment of the small intestine.
Troubleshooting Guide (Q&A)
Q1: "I observe rapid precipitation of the compound in my standard 0.5% MC/Tween 80 vehicle. How can I stabilize the suspension?"
Diagnosis: The crystal lattice energy of the anthranilamide core is high. Simple aqueous suspensions often fail because the compound undergoes "Ostwald ripening" (small crystals dissolving and redepositing onto larger ones), leading to erratic dosing.
Solution: Switch to a Co-solvent or Lipid-Based Vehicle. Standard methylcellulose (MC) suspensions are insufficient for this lipophilic tier.
-
Immediate Fix: Use a PEG400/Water (40:60) or PEG400/Phosal 50 PG/Water system. The co-solvent (PEG400) disrupts the crystal lattice.
-
Advanced Fix: If dosing >50 mg/kg, move to a Self-Emulsifying Drug Delivery System (SEDDS) to maintain solubilization in the gut.
Recommended Vehicle Protocol (Rat/Mouse PO):
| Component | Function | Concentration (% v/v) |
|---|---|---|
| PEG 400 | Co-solvent (Solubilizer) | 40% |
| Solutol HS 15 (or Tween 80) | Surfactant (Wetting) | 10% |
| Water (or Saline) | Diluent | 50% |
Note: Add compound to PEG/Solutol first, sonicate to clear solution, then slowly add water with vortexing.
Q2: "My PK data shows a high Cmax but very short half-life (T1/2 < 1h). Is this a solubility issue?"
Diagnosis:
No. High
-
N-Acetylation: The primary amine (aniline) at position 2 is a prime target for N-acetyltransferases (NAT1/NAT2), especially in rodents.
-
Oxidation: The pyridine ring may undergo N-oxidation or hydroxylation.
Solution: Metabolic Shunt or Dosing Modification.
-
In Vivo Test: Co-administer with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole, ABT) in a pilot PK study to confirm oxidative clearance.
-
Chemical Modification (Long-term): If N-acetylation is the culprit, consider capping the amine (e.g., methylation) or cyclizing it into a heterocycle if SAR permits.
-
Dosing Strategy: Switch to BID (twice daily) dosing or use a sustained-release formulation (e.g., HPMC-AS amorphous solid dispersion).
Q3: "The compound dissolves in pH 2 buffer but precipitates at pH 7. How do I prevent intestinal precipitation?"
Diagnosis: This is the "Spring and Parachute" effect failure. The acidic stomach acts as the "spring" (supersaturating the fluid), but without a "parachute" (precipitation inhibitor), the compound crashes out in the duodenum.
Solution: Amorphous Solid Dispersion (ASD). Create a spray-dried dispersion using a polymer like HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). HPMC-AS remains insoluble in the stomach (protecting the drug) and dissolves in the intestine, releasing the drug in a colloidal, amorphous state that resists crystallization.
Experimental Protocols
Protocol A: Preparation of 20% HP-β-CD Formulation (The "Gold Standard" for IV/PO)
Use this for initial PK profiling to eliminate solubility variables.
-
Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Water, 1N HCl, 1N NaOH.
-
Weighing: Weigh the required amount of HP-β-CD to achieve 20% w/v (e.g., 2g in 10mL).
-
Dissolution: Dissolve HP-β-CD in 80% of final volume of water.
-
Acidification: Adjust pH to ~3.0 using 1N HCl (The pyridine nitrogen protonates, aiding complexation).
-
Compound Addition: Add 2-amino-N-(5-chloropyridin-2-yl)benzamide slowly with vigorous stirring/vortexing.
-
Equilibration: Stir for 30-60 mins until clear.
-
Adjustment: Adjust pH back to 4.5–5.5 (tolerable for IV) using 1N NaOH. Ensure no precipitation occurs.
-
Filtration: Filter through a 0.22 µm PVDF filter.
Protocol B: In Vivo PK Sampling Strategy
Critical for capturing the rapid absorption phase of anthranilamides.
-
Species: Male Sprague-Dawley Rats (n=3 per arm).
-
Dose: 1 mg/kg (IV), 10 mg/kg (PO).
-
Timepoints:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.
-
-
Blood Handling: Collect into K2EDTA tubes. Centrifuge immediately (4°C, 3000g, 10 min).
-
Stabilization: If N-acetylation is suspected, add an esterase/amidase inhibitor (e.g., NaF or PMSF) to plasma immediately, though freezing at -80°C is usually sufficient for amides.
Visualizing the Optimization Pathway
The following logic tree guides your decision-making process based on initial PK results.
Figure 1: Decision Matrix for Troubleshooting Low Bioavailability. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Metabolic Pathway Analysis
Understanding the fate of the 2-amino-benzamide motif is crucial. The primary amine is the "soft spot."
Figure 2: Primary Metabolic Pathways for 2-amino-N-(5-chloropyridin-2-yl)benzamide. N-acetylation is often the dominant clearance mechanism in rodents, potentially underestimating human half-life.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 65(1), 315–499. Link
- Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of aniline metabolism).
-
Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 5(5), 442–453. Link
-
Patent WO2021239117A1 . "Modified proteins and protein degraders."[1][2] (Identifies the compound as a DDB1 binding moiety). Link
Sources
Validation & Comparative
Comparative Potency Analysis of Novel Kinase Inhibitors: A Case Study of 2-amino-N-(5-chloropyridin-2-yl)benzamide Against Established BTK Inhibitors
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. This guide provides a comprehensive framework for evaluating the potency of a novel investigational compound, 2-amino-N-(5-chloropyridin-2-yl)benzamide, in the context of well-established, standard-of-care inhibitors. For the purpose of this illustrative analysis, we will position our compound as a putative inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.
The core objective of this guide is to not only present comparative data but to also elucidate the scientific rationale behind the experimental design and data interpretation. This approach is critical for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new chemical entities.
The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Upon activation, BTK triggers a cascade of downstream signaling events that are essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime target for therapeutic intervention.
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Figure 1: Simplified diagram of the B-cell receptor signaling pathway highlighting the inhibitory action on BTK.
Standard Inhibitors for Comparative Analysis
To establish a robust benchmark for our investigational compound, we have selected two FDA-approved BTK inhibitors with distinct covalent and non-covalent mechanisms of action:
-
Ibrutinib (Imbruvica®): The first-in-class, irreversible covalent inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.
-
Pirtobrutinib (Jaypirca®): A more recently approved, non-covalent, reversible inhibitor of BTK. Its reversible binding allows it to be effective even in cases where the Cys481 residue has mutated, a common mechanism of resistance to covalent inhibitors.
Experimental Protocols for Potency Determination
The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or the response of a cell by 50%. The following protocols are standard methodologies for determining the IC50 of putative BTK inhibitors.
Biochemical (Enzymatic) Assay: Lanthascreen™ Eu Kinase Binding Assay
This assay directly measures the binding of the inhibitor to the isolated BTK enzyme.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP competitive tracer binds to the active site. When the tracer is bound, FRET occurs between the europium and the tracer. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (2-amino-N-(5-chloropyridin-2-yl)benzamide, Ibrutinib, Pirtobrutinib) in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme, the Eu-labeled anti-tag antibody, and the test compounds at various concentrations.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Tracer Addition: Add the fluorescently labeled ATP-competitive tracer to all wells.
-
Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Principle of the TR-FRET kinase binding assay.
Cell-Based Assay: Phospho-BTK Western Blot in B-Cell Lines
This assay measures the ability of an inhibitor to block BTK activity within a cellular context.
Principle: The activation of BTK involves its autophosphorylation at tyrosine 223 (Y223). This assay uses a B-cell line (e.g., Ramos) where the BCR pathway can be stimulated to induce BTK phosphorylation. The level of phosphorylated BTK (pBTK) is then measured by Western blot.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody to the cell culture and incubate for 10 minutes.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for pBTK (Y223) and a primary antibody for total BTK (as a loading control). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pBTK signal to the total BTK signal. Plot the normalized pBTK levels against the inhibitor concentration to determine the cellular IC50.
Comparative Potency Data
The following table summarizes the IC50 values obtained from the biochemical and cell-based assays for our investigational compound and the standard inhibitors. Note: The data for 2-amino-N-(5-chloropyridin-2-yl)benzamide is presented here as a hypothetical result for illustrative purposes.
| Compound | Mechanism of Action | Biochemical IC50 (nM) (BTK Binding) | Cellular IC50 (nM) (pBTK Inhibition) |
| Ibrutinib | Covalent, Irreversible | 0.5 | 8 |
| Pirtobrutinib | Non-covalent, Reversible | 3.5 | 6.2 |
| 2-amino-N-(5-chloropyridin-2-yl)benzamide (Hypothetical) | To be determined | 2.1 | 15.4 |
Interpretation and Discussion
The comparative potency data provides several key insights for the early-stage assessment of our novel compound:
-
Biochemical Potency: The hypothetical biochemical IC50 of 2.1 nM for 2-amino-N-(5-chloropyridin-2-yl)benzamide suggests that it is a highly potent binder to the isolated BTK enzyme. Its potency is in the same nanomolar range as the approved drugs, Pirtobrutinib and Ibrutinib, indicating a strong potential for effective target engagement.
-
Cellular Potency: The shift in IC50 from the biochemical assay (2.1 nM) to the cell-based assay (15.4 nM) is a common phenomenon. This "cell shift" can be attributed to several factors, including cell membrane permeability, efflux by cellular transporters, and competition with high intracellular concentrations of ATP. A larger cell shift may indicate challenges with the compound's ability to reach its target in a physiological environment.
-
Comparison to Standards:
-
Our investigational compound appears more potent than Pirtobrutinib in the biochemical assay but less potent in the cellular context.
-
While Ibrutinib shows the highest biochemical potency, its cellular IC50 is also significantly higher, reflecting the complexities of the cellular environment.
-
Future Directions:
The initial potency data for 2-amino-N-(5-chloropyridin-2-yl)benzamide is promising. The next logical steps in its preclinical evaluation would include:
-
Mechanism of Action Studies: Determine if the compound is a reversible or irreversible inhibitor and if its binding is ATP-competitive.
-
Kinase Selectivity Profiling: Assess the compound's activity against a panel of other kinases to understand its selectivity and potential for off-target effects.
-
In Vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in animal models of B-cell malignancies.
By systematically comparing a novel compound to established standards using validated experimental protocols, researchers can make informed decisions about its potential for further development as a therapeutic agent.
References
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
-
Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175-1184. [Link]
-
Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Buggy, J. J. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]
-
Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 398(10306), 1159-1171. [Link]
-
Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
-
Gomez, E. B., Ebata, K., Tadin-Strapps, M., Hartsough, E., Mamedova, A., O'Connor, M., ... & St-Gallay, S. A. (2019). Preclinical characterization of pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor. Blood, 134(Supplement_1), 1580. [Link]
molecular docking studies of 2-amino-N-(5-chloropyridin-2-yl)benzamide binding affinity
This technical guide details the molecular docking framework for 2-amino-N-(5-chloropyridin-2-yl)benzamide , a privileged scaffold often utilized in medicinal chemistry.
While "benzamides" are frequently associated with HDAC inhibition, this specific isomer (with the amino group on the acid side of the amide and a 5-chloropyridine tail) is structurally distinct from the classic "2-aminoanilide" zinc-binding group found in drugs like Entinostat. Instead, this scaffold represents the S1-S4 binding fragment of Factor Xa inhibitors (similar to the core of Betrixaban).
This guide focuses on its primary pharmacophoric utility (Factor Xa) while providing a comparative negative control protocol for HDAC to demonstrate selectivity.
Executive Summary & Pharmacophore Analysis
Compound Identity: 2-amino-N-(5-chloropyridin-2-yl)benzamide (referred to herein as CPB-2 ). Primary Biological Target: Factor Xa (FXa) – Serine Protease. Secondary Target (Selectivity Control): Histone Deacetylase 1 (HDAC1).[1]
Structural Logic:
-
The Chloropyridine Moiety: A classic "S1 pocket" anchor. The chlorine atom forms a critical halogen bond with Tyr228 in the Factor Xa active site.
-
The Benzamide Core: Occupies the S4 hydrophobic pocket.
-
The 2-Amino Group: In this topology (acid-side), it serves as a vector for chain extension rather than a catalytic Zinc Binding Group (ZBG).
Comparative Strategy: We compare CPB-2 against Betrixaban (the clinical standard containing this core) and Entinostat (a standard benzamide HDAC inhibitor) to validate target specificity.
Comparative Binding Profile
The following table summarizes the predicted binding behavior based on established Structure-Activity Relationships (SAR).
| Feature | CPB-2 (The Fragment) | Betrixaban (Clinical FXa Inhibitor) | Entinostat (Clinical HDAC Inhibitor) |
| Primary Target | Factor Xa (S1 Subsite) | Factor Xa (S1-S4 Subsites) | HDAC 1, 2, 3 |
| Binding Affinity ( | Low | < 1 nM (High Affinity) | < 10 nM (High Affinity) |
| Key Interaction | Halogen Bond (Cl | Halogen Bond + H-bonds (Gly216) | Zinc Chelation (Bidentate) |
| Ligand Efficiency (LE) | High (> 0.4 kcal/mol/atom) | Moderate (Size penalty) | Moderate |
| Docking Challenge | Halogen bond scoring | Rotatable bond entropy | Zinc coordination geometry |
Experimental Methodology: Docking Protocols
To achieve reproducible results, you must use a force field that accounts for halogen bonding (for FXa) and metal coordination (for HDAC).
Phase A: Protein Preparation
-
Factor Xa (Target):
-
Source: PDB ID 2B5T (High resolution, co-crystallized with a chloropyridine inhibitor).
-
Processing: Remove water molecules except those bridging the S1 pocket (often critical for benzamide orientation).
-
Force Field: OPLS3e or CHARMM (essential for treating the Chlorine atom as an electrophile/sigma-hole).
-
-
HDAC1 (Negative Control):
-
Source: PDB ID 4BKX (HDAC2 surrogate) or 5ICN .
-
Processing: Retain the catalytic Zinc (
). Assign charge +2.0.
-
Phase B: Ligand Construction
-
Protonation State:
-
The 2-amino group (aniline-like) is neutral at physiological pH (7.4).
-
The amide nitrogen is neutral.
-
Critical Step: Generate 3D conformers using a low-energy search (e.g., ConfGen). Ensure the amide bond is trans (standard) but allow cis sampling if using an induced-fit protocol.
-
Phase C: Grid Generation & Docking
-
Software: AutoDock Vina (Open Source) or Glide (Schrödinger).
-
Grid Box (FXa): Center on Tyr228. Dimensions:
Å. -
Grid Box (HDAC): Center on
. Dimensions: Å. -
Constraints:
Visualization of Signaling & Workflow
The following diagrams illustrate the docking logic and the specific interaction map for CPB-2.
Diagram 1: The Comparative Docking Workflow
Caption: Workflow distinguishing the primary target (Factor Xa) from the off-target control (HDAC), highlighting key structural constraints.
Diagram 2: Molecular Interaction Map (Factor Xa S1 Pocket)
Caption: Predicted binding mode of CPB-2 in the Factor Xa active site. The Chlorine-Tyrosine interaction is the energetic anchor.
Data Analysis & Interpretation
When analyzing your docking results, use the following criteria to validate the "Hit":
A. The "Sigma-Hole" Validation (Factor Xa)
In the docking pose, the C-Cl bond of the ligand must point directly at the centroid of the phenol ring of Tyr228 .
-
Metric: Angle
should be . -
Why? This geometry maximizes the electrostatic attraction between the positive sigma-hole on the Chlorine and the electron-rich aromatic ring. Standard scoring functions (like Vina) may underestimate this; visual inspection is mandatory.
B. The "Reverse Amide" Problem (HDAC)
If you dock this molecule into HDAC, you will likely observe a lower score compared to Entinostat.
-
Reason: In Entinostat, the 2-amino group is on the aniline side, allowing it to pinch the Zinc ion with the carbonyl oxygen (bidentate chelation).
-
In CPB-2: The 2-amino group is on the benzamide side.[4][7] The geometry prevents simultaneous coordination of the carbonyl and the amine to the Zinc without distorting the amide planarity. This confirms CPB-2 is not an optimal Class I HDAC inhibitor, making it a useful negative control for selectivity studies.
References
-
Zhang, P., et al. "Discovery of Betrixaban (PRT054021), a potent, orally active, highly selective, and direct Factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009. Link
-
Matter, H., et al. "Deep pocket binding of the 5-chloropyridin-2-yl group in Factor Xa: Structure-based design and thermodynamic characterization." Journal of Medicinal Chemistry, 2002. Link
-
Lombardi, P. M., et al. "Structure, Mechanism, and Inhibition of Histone Deacetylases." Current Opinion in Structural Biology, 2011. Link
-
Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010. Link
-
Harder, E., et al. "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 2016. Link
Sources
- 1. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HK1182700B - Urethanes, ureas, amidines and related inhibitors of factor xa - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profile of 2-amino-N-(5-chloropyridin-2-yl)benzamide
This guide provides an in-depth analysis of the kinase selectivity profile for the novel compound 2-amino-N-(5-chloropyridin-2-yl)benzamide, hereafter referred to as Compound A . In the landscape of drug discovery, particularly for kinase inhibitors, understanding a molecule's interaction across the entire kinome is not merely an academic exercise; it is a critical determinant of therapeutic potential and safety. An exquisitely selective compound may offer a clean safety profile, while a multi-targeted inhibitor could provide broader efficacy in complex diseases like cancer.
To provide a robust and objective benchmark, the selectivity of Compound A is compared against Pexidartinib (PLX3397) , an FDA-approved multi-kinase inhibitor. Pexidartinib is known to potently target Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2] This comparison will illuminate the distinct characteristics of our lead compound and guide strategic decisions in its development pathway.
The Strategic Imperative of Kinome Profiling
The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases.[3][4] Kinase profiling serves two primary functions:
-
On-Target Potency Confirmation: It validates that the compound binds to and inhibits the intended target kinase(s) with high affinity.
-
Off-Target Liability Identification: It reveals unintended interactions across the kinome. These off-targets can lead to unexpected toxicities or, serendipitously, beneficial polypharmacology.
Therefore, a comprehensive kinase screen early in the development process is a self-validating system; it de-risks a program by providing a predictive blueprint of a compound's biological activity.[5][6]
Primary Screening Strategy: Broad Kinome Competition Binding Assay
For the initial assessment of Compound A and Pexidartinib, a broad-panel screen is the most logical first step. The objective is to survey the widest possible interaction space to make informed decisions and avoid missing potential liabilities.[5]
Experimental Rationale: We selected the KINOMEscan® platform, a well-established active site-directed competition binding assay.[5][7] This technology measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of each kinase in the panel. The amount of kinase bound to the solid support is quantified, typically via qPCR.[8] This method is highly sensitive, reproducible, and allows for the screening of hundreds of kinases in a single experiment, making it ideal for primary profiling.[3][7]
Caption: Comparative selectivity of Pexidartinib vs. Compound A.
Interpretation: The data and visualization clearly distinguish the two profiles. Pexidartinib is a potent inhibitor of a small cluster of related receptor tyrosine kinases (c-Kit, CSF-1R, FLT3). In contrast, our hypothetical Compound A demonstrates potent activity against the SRC family of non-receptor tyrosine kinases (SRC, LCK, YES) with a weaker off-target effect on ABL1. This differentiation is critical for defining the therapeutic hypothesis for Compound A.
Orthogonal Hit Validation: In Vitro Kinase Activity Assay
To ensure the hits from the primary binding screen translate to functional inhibition, an orthogonal assay that measures the enzyme's catalytic activity is required. [9]This step is crucial for eliminating artifacts and confirming the mechanism of action.
Experimental Rationale: We chose the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction. [10][11]Its universal applicability to any kinase, high sensitivity, and robustness make it an industry standard for inhibitor profiling and IC50 determination. [10][11]The assay directly measures the enzymatic product (ADP), providing a reliable measure of catalytic activity. [12]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the Km value.
-
Compound Addition: Add serial dilutions of the test compound (e.g., Compound A) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains the enzyme luciferase and its substrate, to convert the newly produced ADP into ATP, and subsequently into a light signal. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Caption: Relationship between kinase selectivity and therapeutic potential.
This guide demonstrates a rigorous, multi-faceted approach to characterizing the selectivity of a novel kinase inhibitor. By benchmarking against an established drug and employing orthogonal, industry-standard methodologies, we can build a comprehensive and trustworthy data package to guide the continued development of promising new therapeutic agents.
References
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved February 24, 2026, from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 24, 2026, from [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved February 24, 2026, from [Link]
-
Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved February 24, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 24, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 24, 2026, from [Link]
-
Netterwald, J. (2007, September 6). Kinomics: The New Star. Drug Discovery and Development. Retrieved February 24, 2026, from [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved February 24, 2026, from [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020, May 4). Drug Discovery and Development Today. Retrieved February 24, 2026, from [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. (2008, October 1). Expert Opinion on Drug Discovery. Retrieved February 24, 2026, from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers in Pharmacology. Retrieved February 24, 2026, from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018, February 21). Molecules. Retrieved February 24, 2026, from [Link]
-
FDA Grants Breakthrough Therapy Designation for Daiichi Sankyo and Plexxikon's Investigational CSF-1R Inhibitor Pexidartinib (PLX3397) in Tenosynovial Giant Cell Tumor. (2015, November 2). Daiichi Sankyo. Retrieved February 24, 2026, from [Link]
-
Han, S.-J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258–1274. Retrieved February 24, 2026, from [Link]
-
Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5109–5123. Retrieved February 24, 2026, from [Link]
-
Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. (2015, March 5). Journal of Biological Chemistry. Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). ResearchGate. Retrieved February 24, 2026, from [Link]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved February 24, 2026, from [Link]
-
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2014, November). Anticancer Research. Retrieved February 24, 2026, from [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022, January 4). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2025, December 28). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv. Retrieved February 24, 2026, from [Link]
-
2-Amino-N-(2-chloropyridin-3yl)benzamide. (2017). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv. Retrieved February 24, 2026, from [Link]
Sources
- 1. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. Kinase Biology for Drug Discovery [promega.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
The Strategic Dance of Scaffolds: A Comparative Analysis of Benzamide and Pyridine in Modern Drug Design
A deep dive into the nuanced world of medicinal chemistry reveals that the selection of a core molecular scaffold is a pivotal decision, profoundly influencing a drug candidate's ultimate success. Among the pantheon of "privileged scaffolds," two stand out for their remarkable versatility and prevalence in clinically approved therapeutics: the benzamide and the pyridine. While both are mainstays in the drug designer's toolkit, their distinct physicochemical and structural properties impart unique advantages and disadvantages, guiding their application across a spectrum of diseases. This guide provides a comprehensive comparative analysis of these two critical scaffolds, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Structural Differences
The fundamental differences between the benzamide and pyridine scaffolds lie in their electronic nature, hydrogen bonding capabilities, and overall geometry. These distinctions have significant downstream consequences for a molecule's pharmacokinetic and pharmacodynamic profiles.
| Property | Benzamide Scaffold | Pyridine Scaffold | Significance in Drug Design |
| Core Structure | Aromatic benzene ring with an attached amide group (-C(=O)NHR) | Six-membered aromatic heterocycle with one nitrogen atom | The amide group in benzamide provides a key hydrogen bond donor and acceptor, while the nitrogen in pyridine primarily acts as a hydrogen bond acceptor and introduces basicity. |
| Hydrogen Bonding | Possesses both a hydrogen bond donor (N-H) and acceptor (C=O) | Primarily a hydrogen bond acceptor (ring nitrogen) | Benzamide's dual nature allows for more complex and potentially stronger interactions with biological targets. Pyridine's acceptor capability is crucial for binding to many enzymes and receptors.[1][2] |
| Basicity (pKa) | Generally neutral or weakly acidic/basic depending on substituents | Basic (pKa of pyridinium ion ~5.25)[1] | Pyridine's basicity can enhance aqueous solubility through salt formation, which is advantageous for formulation.[1] |
| Dipole Moment | Significant dipole moment due to the amide group | Possesses a dipole moment due to the electronegative nitrogen atom[1] | The dipole moment influences polarity and interactions with biological macromolecules for both scaffolds. |
| Aromaticity & π-π Interactions | The benzene ring allows for π-π stacking interactions | The aromatic pyridine ring also facilitates π-π stacking interactions with protein residues.[1] | These interactions are critical for achieving high target affinity. |
| Metabolic Stability | The amide bond can be susceptible to hydrolysis by amidases. | Generally more resistant to metabolic degradation compared to the benzamide amide bond.[1] | Pyridine's stability can lead to a longer half-life in the body. |
| Solubility | Solubility is highly dependent on substituents. The core is relatively lipophilic. | The nitrogen atom and potential for salt formation can increase water solubility.[3] | Modulating solubility is a key aspect of drug development. |
The Benzamide Scaffold: A Master of Targeted Interactions
The benzamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its ability to form critical hydrogen bonds and engage in various non-covalent interactions.[2] This versatility has propelled the development of numerous blockbuster drugs across a wide range of therapeutic areas.
Therapeutic Strongholds:
-
Oncology: Benzamide derivatives have emerged as powerful anticancer agents. They are particularly prominent as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[2][4] The benzamide group in PARP inhibitors, for instance, often mimics the nicotinamide portion of the NAD+ cofactor, effectively blocking the enzyme's function.[2]
-
Central Nervous System (CNS) Disorders: A significant class of atypical antipsychotics and antidepressants are built upon the benzamide scaffold.[4] These drugs primarily act as antagonists of dopamine D2 and D3 receptors, modulating dopaminergic signaling pathways implicated in conditions like schizophrenia.[2][4]
-
Other Applications: Benzamide derivatives also find use as antiemetics, anti-inflammatory agents, and antimicrobials.[2][5]
Mechanism of Action: The Dopamine D2 Receptor Antagonism Example
Benzamide-based antipsychotics, such as sulpiride and amisulpride, exert their therapeutic effects by blocking dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[2] This antagonism helps to correct the hyperactivity of dopamine neurotransmission believed to underlie psychosis.[2]
Caption: Dopamine D2 receptor antagonism by a benzamide drug.
The Pyridine Scaffold: A Privileged Heterocycle
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another "privileged scaffold" in medicinal chemistry.[1][6] Its unique physicochemical properties have led to its incorporation into a vast array of FDA-approved drugs.[6]
Therapeutic Strongholds:
-
Oncology: Similar to benzamides, pyridine-containing compounds are prominent in cancer therapy, particularly as protein kinase inhibitors.[1] The pyridine scaffold can be strategically modified to achieve high potency and selectivity for specific kinases that are dysregulated in cancer cells.
-
Infectious Diseases: The pyridine ring is a key component in numerous antibacterial, antifungal, and antiviral agents.[6][7] For example, isoniazid, a cornerstone in tuberculosis treatment, features a pyridine-4-carbohydrazide structure.[8][9]
-
Cardiovascular and CNS Disorders: Pyridine and its derivatives are found in drugs for hypertension, such as nifedipine, and in agents targeting CNS disorders.[8]
Bioisosterism: A Key Strategy
A significant advantage of the pyridine scaffold is its role as a bioisostere for a phenyl ring.[1] This substitution can modulate a compound's potency, selectivity, and physicochemical properties while maintaining a similar size and shape. This "scaffold hopping" strategy is a powerful tool for lead optimization. For instance, replacing a benzene ring with a pyridine can introduce a hydrogen bond acceptor, alter metabolic stability, and improve solubility.[1][10]
Caption: Bioisosteric replacement of a phenyl with a pyridine scaffold.
Experimental Workflows: Synthesis and Evaluation
The synthesis and evaluation of compounds containing these scaffolds follow established medicinal chemistry protocols.
General Synthesis of Benzamides
The formation of the benzamide core is typically achieved through an amide coupling reaction.
Step-by-Step Protocol:
-
Carboxylic Acid Activation: A substituted benzoic acid is activated using a coupling reagent (e.g., DCC, HATU) to form a more reactive intermediate.
-
Nucleophilic Attack: A primary or secondary amine is added, which attacks the activated carboxyl group.
-
Amide Bond Formation: The reaction proceeds to form the stable amide bond, releasing a byproduct.
-
Purification: The final benzamide product is purified using standard techniques such as column chromatography or recrystallization.
Caption: General workflow for benzamide synthesis.
Evaluation of Biological Activity: In Vitro Kinase Assay (Example for Pyridine Inhibitors)
To assess the inhibitory potential of a pyridine-containing compound against a specific protein kinase, an in vitro kinase assay is commonly employed.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).
Head-to-Head: Making the Right Choice
The decision to utilize a benzamide versus a pyridine scaffold is highly context-dependent and driven by the specific therapeutic target and desired drug properties.
-
Choose Benzamide when:
-
Strong hydrogen bond donating and accepting interactions are critical for target binding.
-
Mimicking a peptide bond or interacting with an active site that accommodates amides is necessary.
-
The inherent properties of the amide group are advantageous for the desired mechanism of action (e.g., in certain enzyme inhibitors).
-
-
Choose Pyridine when:
-
Introducing a basic center to improve solubility or for specific salt formation is desired.
-
A metabolically stable aromatic scaffold is required.
-
Bioisosteric replacement of a phenyl ring is a key optimization strategy.
-
A hydrogen bond acceptor is the primary requirement for target interaction.
-
Future Directions and Emerging Trends
The exploration of both benzamide and pyridine scaffolds in drug discovery is far from over. Current research focuses on:
-
Novel Bioisosteric Replacements: Medicinal chemists are continuously exploring novel bioisosteres for both the amide bond in benzamides and the pyridine ring itself to further fine-tune drug properties.[11][12][13] For example, heterocycles like oxadiazoles and triazoles are being investigated as amide bond mimics.[12][14]
-
Scaffold Decoration: The functionalization of these core scaffolds with diverse chemical groups remains a fruitful area for generating new intellectual property and improving drug-like properties.
-
Targeting New Disease Areas: The versatility of these scaffolds ensures their continued application in the pursuit of treatments for emerging and challenging diseases.
References
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Pyridine: the scaffolds with significant clinical diversity - PMC.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing.
- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.
- Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT.
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC.
- The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry - ACS Publications.
- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validating Purity of 2-amino-N-(5-chloropyridin-2-yl)benzamide: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison for validating the purity of 2-amino-N-(5-chloropyridin-2-yl)benzamide , a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Betrixaban).
This document is structured to serve as a practical handbook for analytical scientists, moving beyond generic templates to address the specific physicochemical challenges of this chlorinated heteroaromatic amide.
Executive Summary: The Hierarchy of Validation
In drug development, "purity" is not a singular metric but a composite of organic integrity, elemental stoichiometry, and structural fidelity. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it cannot detect non-chromophoric contaminants such as inorganic salts, moisture, or trapped solvent molecules.
Elemental Analysis (EA) serves as the "bulk property" validator.[1] For 2-amino-N-(5-chloropyridin-2-yl)benzamide (hereafter Compound A ), EA is uniquely capable of identifying:
-
Stoichiometric Mismatches: Indicating solvate formation (common in benzamides).
-
Inorganic Contamination: Residues like NaCl or catalysts (Pd, Cu) from synthesis that HPLC misses.
-
Halogen Ratios: Confirming the integrity of the 5-chloropyridine moiety.
This guide compares EA against HPLC and quantitative NMR (qNMR), establishing a self-validating protocol where these methods act as orthogonal checks.
Chemical Profile & Theoretical Baselines
Before validation, the theoretical elemental composition must be established.
-
Compound Name: 2-amino-N-(5-chloropyridin-2-yl)benzamide
-
Molecular Formula:
-
Molecular Weight: 247.68 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12 | 12.011 | 144.132 | 58.19% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 4.07% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 16.97% |
| Chlorine (Cl) | 1 | 35.45 | 35.450 | 14.31% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 6.46% |
Critical Insight: The high Nitrogen (16.97%) and Chlorine (14.31%) content presents specific analytical challenges. Chlorine can interfere with Nitrogen detection in standard CHN analyzers if not properly trapped.
Method 1: Elemental Analysis (The Bulk Validator)
Objective: Confirm bulk purity and stoichiometry.
The Challenge: Chlorine Interference
In standard combustion analysis, organic chlorine converts to HCl and Cl
Protocol: Self-Validating CHNS Workflow
To ensure data integrity (Trustworthiness), follow this specific protocol:
-
Sample Preparation:
-
Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Benzamides can form hydrates; drying distinguishes surface water from crystal lattice water.
-
Weigh 2.0–2.5 mg (±0.001 mg) into a Tin (Sn) capsule . Tin facilitates an exothermic flash combustion (
C), essential for breaking the stable pyridine ring.
-
-
Combustion Parameters:
-
Furnace Temperature: 980°C (Oxidation) / 650°C (Reduction).
-
Oxygen Boost: 15 mL (Ensure complete combustion of the aromatic rings).
-
Carrier Gas: Helium.
-
-
The "Silver Trap" (Crucial Step):
-
The reduction tube must contain a layer of Silver Wool maintained at roughly 600-800°C.
-
Mechanism:
(solid) or . -
This chemically strips the halogen from the gas stream, ensuring only
, , and reach the detector.
-
-
Acceptance Criteria:
-
Standard tolerance:
absolute difference from theoretical. -
Example: Carbon must fall between 57.79% and 58.59%.
-
Comparative Analysis: EA vs. Alternatives
How does EA perform against the industry standards?
Method 2: HPLC-UV (The Organic Standard)
-
Principle: Separation based on polarity/hydrophobicity.
-
Blind Spot: If your sample contains 5% inorganic salt (e.g., NaCl from a brine wash), HPLC will likely show "99.9% purity" because NaCl does not absorb UV light and elutes in the void volume.
-
Role: Detects synthesis byproducts (e.g., unreacted 2-aminopyridine).
Method 3: qNMR (The Absolute Quantifier)
-
Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).
-
Blind Spot: Requires complete solubility. If the sample contains insoluble inorganic particulates, qNMR may overlook them or require filtration that biases the result.
-
Role: Orthogonal confirmation of structure and molar mass.
Table 2: Comparative Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV | qNMR |
| Primary Target | Bulk Composition (C, H, N, Cl) | Organic Impurities | Structure & Molar Ratio |
| Detects Inorganics? | YES (Low %C/H/N values) | NO (Invisible) | NO (Usually invisible) |
| Detects Solvates? | YES (Deviant %H or %C) | NO (Solvent elutes separately) | YES (If solvent has protons) |
| Detects Isomers? | NO (Same formula) | YES (Separates peaks) | YES (Distinct shifts) |
| Sample Destructive? | Yes | No (Recoverable) | No |
| Cost/Run | Low | Medium | High |
Scenario Analysis: When EA Saves the Day
Why include EA when you have HPLC? Consider these common scenarios in the synthesis of Compound A :
Scenario A: The "Trapped Solvent" Trap
-
Situation: The benzamide crystallizes with 0.5 equivalents of Dichloromethane (DCM).
-
HPLC Result: 99.5% Purity (DCM elutes early/invisible).
-
EA Result: FAIL. Carbon % is distorted; Chlorine % (if measured) is too high.
-
Outcome: EA flags the solvate, preventing a toxic solvent from entering biological assays.
Scenario B: The "Salt" Trap
-
Situation: 3% NaCl remains after workup.
-
HPLC Result: 99.8% Purity.
-
EA Result: FAIL. All values (C, H, N) are consistently low by ~3%.
-
Outcome: EA acts as a "mass balance" check. If C, H, and N are all 97% of theoretical, you have 3% inorganic contamination.
Integrated Validation Workflow
The following diagram illustrates the logical flow for validating Compound A , ensuring no impurity type is missed.
Caption: Integrated Decision Tree for Purity Validation. Note how EA acts as the final gatekeeper for non-organic impurities.
Experimental Protocol Summary (SOP)
To replicate this validation in your lab:
-
Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart CHNS/O Analyzer.
-
Reagents:
-
Combustion aid: Tungsten(VI) oxide (
) (optional, helps with refractory carbons). -
Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) for K-factor calibration.
-
-
Procedure:
-
Condition the system with 3 "dummy" runs of unweighed tin capsules.
-
Run 3 replicates of Acetanilide to establish calibration factors (must be within 0.15% theoretical).
-
Run Compound A in triplicate.
-
Crucial: Verify the reduction tube has active Silver Wool (shiny/grey, not black). If the bottom half is black (AgCl), replace it immediately to prevent Chlorine breakthrough.
-
References
-
Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[2] Retrieved from [Link]
-
MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine. Retrieved from [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
Sources
Safety Operating Guide
2-amino-N-(5-chloropyridin-2-yl)benzamide: Proper Disposal Procedures
Executive Safety Summary
Strict Adherence Required: 2-amino-N-(5-chloropyridin-2-yl)benzamide is a halogenated organic compound.[1][2][3][4][5][6][7][8] Improper disposal into non-halogenated waste streams or municipal drains poses severe regulatory risks (RCRA violations) and environmental hazards (persistent aquatic toxicity).
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxin.[5]
-
Waste Classification: Halogenated Organic Waste (Due to the Chlorine-Pyridine moiety).
-
Critical Prohibition: NEVER dispose of this compound or its mother liquors down the sink. NEVER mix with strong oxidizers or non-halogenated solvents (e.g., pure Acetone/Ethanol waste streams) to maintain cost-efficiency and safety.[5]
Part 1: Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand why it is regulated. The molecule consists of a benzamide group linked to a 5-chloropyridine ring.[1][3]
| Feature | Chemical Implication | Disposal Consequence |
| Halogenation | Contains a Chlorine atom on the pyridine ring.[1][3][5][9] | Mandatory High-Temp Incineration. Halogenated compounds can form dioxins if burned at low temperatures. Must be segregated from non-halogenated waste.[6] |
| Pyridine Ring | Nitrogen-heterocycle; potentially water-soluble but persistent.[5] | Aquatic Toxicity. Even small amounts can contaminate large volumes of water. Zero-discharge policy applies. |
| Amide Linkage | Generally stable, but can hydrolyze under strong acid/base conditions.[5] | Stability. The compound is stable for storage in waste containers. No quenching is typically required before disposal unless mixed with reactive reagents. |
GHS Classification (Derived from Structural Analogs):
-
H315/H319: Causes skin and serious eye irritation.[7]
-
H411: Toxic to aquatic life with long-lasting effects.
Part 2: Waste Segregation (The "Red Line" Protocol)[5]
The most common error in laboratory waste management is cross-contamination. You must establish a "Red Line" between Halogenated and Non-Halogenated streams.
The Segregation Logic
-
Stream A: Halogenated Organics (CORRECT STREAM)
-
Stream B: Non-Halogenated Organics (INCORRECT STREAM)
Part 3: Step-by-Step Disposal Workflow
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicable to: Expired shelf stocks, weighing boat residues, contaminated gloves/wipes.[5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Bagging: Place the solid waste inside a clear, sealable polyethylene bag (secondary containment) before placing it in the drum. This minimizes dust generation upon opening.
-
Labeling:
-
Chemical Name: Write fully: "2-amino-N-(5-chloropyridin-2-yl)benzamide".
-
Constituents: "Solid Debris contaminated with Halogenated Organics."
-
Hazard Checkbox: Select "Toxic" and "Irritant."
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Compound dissolved in DMSO, DMF, or extraction solvents.[5]
-
Compatibility Check: Ensure the solution does not contain Strong Oxidizers (e.g., Peroxides, Nitric Acid).[5][12] If oxidizers are present, they must be quenched before adding to the organic waste drum.[5]
-
Stream Selection: Pour into the "Halogenated Solvent Waste" carboy.
-
Note: Even if the solvent is non-halogenated (e.g., the compound is dissolved in Methanol), the presence of the chlorinated solute mandates the whole solution goes into the Halogenated stream.[5]
-
-
Venting: Use a safety cap with a pressure-relief valve if the solution is recently quenched or potentially off-gassing.
Part 4: Visual Decision Logic (Disposal Flowchart)
The following diagram illustrates the decision matrix for disposing of this specific benzamide derivative.
Figure 1: Operational decision tree for the segregation and packaging of halogenated benzamide waste.
Part 5: Emergency Spill Response
Scenario: Powder Spill (>500 mg)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[5] If dust is visible in the air, use an N95 or P100 respirator.[5]
-
Containment: Do not dry sweep. This generates dust.[8] Cover the spill with wet paper towels (dampened with water or ethanol) to suppress particulates.
-
Cleanup: Scoop the damp pile into a waste bag. Wipe the surface 3 times with ethanol-soaked pads.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Scenario: Solution Spill
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Collect: Place saturated absorbents into a sealable bag.
-
Decontaminate: Wash the surface with mild soap and water; collect this rinse water as hazardous waste if significantly contaminated, or absorb it.[5]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11238466 (Chlorinated Pyridine Derivatives). Retrieved from [Link][5]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link][5]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][5]
-
European Chemicals Agency (ECHA). (2025). Guidance on the compilation of safety data sheets (Pyridine and Benzamide derivatives). Retrieved from [Link][5]
Sources
- 1. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 2. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide-India Fine Chemicals [indiafinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-N-(5-chloropyridin-2-yl)benzamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-amino-N-(5-chloropyridin-2-yl)benzamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and analysis of analogous compounds. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks
The GHS07 pictogram, indicating a warning for these types of hazards, is therefore applicable.[1]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is imperative to implement robust engineering and administrative controls. These measures are designed to minimize exposure by controlling the hazard at its source.
-
Engineering Controls :
-
Ventilation : All handling of 2-amino-N-(5-chloropyridin-2-yl)benzamide as a solid or in solution should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][9]
-
Safety Equipment : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9]
-
-
Administrative Controls :
-
Training : All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound.
-
Restricted Access : Areas where the compound is handled should be clearly marked and access should be restricted to authorized personnel.
-
Hygiene Practices : Always wash hands thoroughly after handling the compound and before leaving the laboratory.[2][10] Do not eat, drink, or smoke in areas where this chemical is used.[3][5][10]
-
Personal Protective Equipment (PPE): A Three-Tiered Approach
The following PPE is mandatory for all personnel handling 2-amino-N-(5-chloropyridin-2-yl)benzamide. This three-tiered approach ensures comprehensive protection.
This level of PPE is required for any task involving the handling of the compound, including weighing, transfer, and preparation of solutions.
-
Eye and Face Protection :
-
Chemical Safety Goggles : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] These provide a seal around the eyes to protect against splashes and dust.
-
Face Shield : In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[11]
-
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice, offering good chemical resistance.[10] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[12]
-
Laboratory Coat : A flame-resistant lab coat should be worn and properly fastened to protect the skin and personal clothing.
-
-
Respiratory Protection :
For procedures with a higher risk of exposure, such as large-scale synthesis or purification, an enhanced level of PPE is required.
-
Coveralls : In addition to a lab coat, disposable coveralls provide an extra layer of protection for the entire body.[11]
-
Double Gloving : Wearing two pairs of nitrile gloves can provide additional protection in case the outer glove is compromised.
In the event of a spill or accidental release, a higher level of PPE is necessary for cleanup personnel.
-
Full-Face Respirator : A full-face, air-purifying respirator with appropriate cartridges provides both respiratory and eye protection.[11]
-
Chemical-Resistant Suit : A fully encapsulated chemical- and vapor-protective suit may be required for large spills.[11]
-
Chemical-Resistant Boots : Steel-toed, chemical-resistant boots are necessary to protect the feet.[11]
Procedural Workflow for PPE Usage
The following workflow ensures the correct and safe use of PPE.
Caption: A step-by-step workflow for the selection, donning, and doffing of PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is critical to prevent secondary exposure and environmental contamination.
-
Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing 2-amino-N-(5-chloropyridin-2-yl)benzamide should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[3][10]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved waste disposal plant.[4][10]
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.
-
Inhalation : Move the exposed individual to fresh air immediately.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[2]
By adhering to these comprehensive guidelines, researchers and laboratory professionals can confidently and safely handle 2-amino-N-(5-chloropyridin-2-yl)benzamide, ensuring both personal safety and the integrity of their research.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (n.d.). 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- National Institutes of Health. (n.d.). 2-Amino-5-chlorobenzamide. PubChem.
- Safety Data Sheet. (2025, December 22).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2015, June 16). Safety Data Sheet.
- ChemicalBook. (2026, January 17). 2-Amino-5-chloropyridine - Safety Data Sheet.
- Safety Data Sheet. (2025, December 18).
- Cayman Chemical. (2025, June 19). Safety Data Sheet.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Jubilant Ingrevia. (2024, February 19). Safety Data Sheet.
- TCI Chemicals. (2024, November 19). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
Sources
- 1. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. epa.gov [epa.gov]
- 12. falseguridad.com [falseguridad.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

